4-Methoxy PCE hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAQMARZSKCSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346150 | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1933-15-9 | |
| Record name | 4-Methoxy pce hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY PCE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy PCE Hydrochloride on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy PCE hydrochloride (4-MeO-PCP), a dissociative anesthetic of the arylcyclohexylamine class, exerts its primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and an exploration of its impact on downstream signaling pathways. While specific experimental data for 4-Methoxy PCE in some areas remains limited, this document synthesizes current knowledge and draws parallels with related compounds like phencyclidine (PCP) and ketamine to provide a comprehensive overview for the scientific community.
Introduction
This compound, also known as 4-methoxyphencyclidine, is a synthetic compound that has gained attention within the research chemical landscape for its dissociative and hallucinogenic properties.[1] Structurally related to PCP, its mechanism of action is centered on the glutamatergic system, specifically its interaction with the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[2][3] Understanding the precise interactions of 4-Methoxy PCE with the NMDA receptor is crucial for elucidating its psychoactive effects and assessing its therapeutic potential and toxicological profile.
Quantitative Analysis of Receptor Binding Affinity
The affinity of this compound for the NMDA receptor and other neuronal targets has been quantified through radioligand binding assays. These studies are fundamental in characterizing the compound's pharmacological profile.
| Compound | NMDA Receptor (Ki in nM) | Norepinephrine Transporter (NET) (Ki in nM) | Serotonin Transporter (SERT) (Ki in nM) | σ1 Receptor (Ki in nM) | σ2 Receptor (Ki in nM) |
| 4-Methoxy PCE (4-MeO-PCP) | 404[4] | 713[4] | 844[4] | 296[4] | 143[4] |
| Phencyclidine (PCP) | 250 | - | 216 | - | - |
| Ketamine | 659 | - | - | - | - |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
The data indicates that 4-Methoxy PCE possesses a moderate affinity for the NMDA receptor, lower than that of PCP but higher than ketamine.[1][4] Its interactions with monoamine transporters and sigma receptors suggest a more complex pharmacological profile that may contribute to its overall effects.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines the general methodology used to determine the binding affinity of compounds like 4-Methoxy PCE for the PCP site within the NMDA receptor channel.
Objective: To determine the Ki value of this compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[3H]TCP (thienylcyclohexylpiperidine) or [3H]MK-801 as the radioligand
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-glutamate and glycine (to open the NMDA receptor channel)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold lysis buffer and centrifuge to pellet the membranes containing the receptors. Wash the pellet multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([3H]TCP), and varying concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and wells with a high concentration of a known NMDA receptor antagonist like PCP to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The presence of L-glutamate and glycine in the incubation buffer is crucial as PCP and related drugs bind preferentially to the activated (open) state of the NMDA receptor channel complex.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the inhibitory effect of 4-Methoxy PCE on NMDA receptor-mediated currents in neurons.
Objective: To characterize the functional antagonism of NMDA receptors by this compound.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes for electrodes
-
External and internal pipette solutions
-
NMDA and glycine (agonists)
-
This compound
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Preparation: Fabricate micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (gigaohm seal) between the micropipette and the membrane of a target neuron. Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.
-
Recording NMDA Currents: Clamp the neuron at a negative holding potential (e.g., -70 mV) to record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). The external solution should contain antagonists for AMPA and GABA receptors to isolate NMDA receptor currents. The removal or reduction of extracellular magnesium is often necessary to prevent its voltage-dependent block of the NMDA channel at negative potentials.[1]
-
Drug Application: Perfuse the external solution containing a known concentration of NMDA and glycine to evoke a baseline current. Subsequently, co-apply this compound with the agonists to measure the extent of current inhibition.
-
Data Analysis: Analyze the amplitude and kinetics of the NMDA receptor-mediated currents in the absence and presence of 4-Methoxy PCE to determine its inhibitory potency (IC50) and to characterize the nature of the block (e.g., voltage-dependency).
Mechanism of Action at the NMDA Receptor
4-Methoxy PCE acts as an uncompetitive, non-competitive antagonist of the NMDA receptor. This means it does not compete with the binding of the primary agonists, glutamate and glycine. Instead, it binds to a site located within the ion channel of the receptor, known as the phencyclidine (PCP) binding site.[6][7]
For 4-Methoxy PCE to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[8] Once the channel is open, 4-Methoxy PCE can enter and bind to its site, physically obstructing the flow of ions (primarily Ca2+ and Na+) into the neuron.[7] This blockade of ion flux prevents neuronal depolarization and downstream signaling cascades that are normally initiated by NMDA receptor activation.
Caption: Mechanism of this compound as an uncompetitive antagonist at the NMDA receptor.
Downstream Signaling Pathways
The blockade of NMDA receptors by antagonists like 4-Methoxy PCE has significant consequences for intracellular signaling. While direct studies on 4-Methoxy PCE are limited, research on ketamine provides a valuable model for its likely effects. The acute blockade of NMDA receptors can paradoxically lead to an increase in glutamate release, which then activates AMPA receptors.[9] This activation is thought to trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[2][9]
Activation of these pathways can lead to:
-
Increased synaptogenesis and spine formation.[2]
-
Enhanced synaptic plasticity.
-
Modulation of mood and cognition.
Caption: Proposed downstream signaling effects of this compound.
Experimental Workflow for In Vivo Assessment
To understand the behavioral effects of 4-Methoxy PCE, such as its dissociative and anesthetic properties, in vivo studies are necessary. A typical workflow for assessing locomotor activity in a mouse model is described below.
Caption: A standard workflow for assessing the effects of 4-Methoxy PCE on locomotor activity in mice.
Conclusion
This compound is a potent dissociative agent that functions as an uncompetitive, non-competitive antagonist at the NMDA receptor. Its binding affinity and mechanism of action are comparable to other arylcyclohexylamines like PCP and ketamine. By blocking the NMDA receptor ion channel, 4-Methoxy PCE inhibits glutamatergic neurotransmission, which in turn modulates downstream signaling pathways involved in synaptic plasticity. Further research, particularly electrophysiological and in vivo functional studies specifically on 4-Methoxy PCE, is required to fully elucidate its complex pharmacological profile and to understand the nuances that differentiate it from related compounds. The methodologies and data presented in this guide provide a foundational framework for such future investigations.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Kinetic characterization of the phencyclidine-N-methyl-D-aspartate receptor interaction: evidence for a steric blockade of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine - Wikipedia [en.wikipedia.org]
In Vitro Binding Affinity of 4-Methoxy PCE Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl). It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their molecular targets. This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant biological pathways to provide a foundational understanding of 4-MeO-PCE's pharmacological profile at the molecular level.
Quantitative Binding Affinity Data
The in vitro binding affinity of a compound is a critical measure of its potency and potential for interacting with specific biological targets. For 4-Methoxy PCE (4-MeO-PCE), a dissociative anesthetic of the arylcyclohexylamine class, the primary target is the N-methyl-D-aspartate (NMDA) receptor. However, it also exhibits affinity for other receptors and transporters, which may contribute to its overall pharmacological effect. The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported in vitro binding affinities of 4-MeO-PCE and its close analog, 4-MeO-PCP, for various receptors and transporters. It is important to note that while structurally similar, slight variations can lead to differences in binding profiles.
| Compound | Target | K_i_ (nM) |
| 4-Methoxyeticyclidine (4-MeO-PCE) | NMDA Receptor | Data not explicitly found in search results |
| Serotonin Transporter (SERT) | Data not explicitly found in search results | |
| 3-Methoxyeticyclidine (3-MeO-PCE) | NMDA Receptor | 61[1][2] |
| Serotonin Transporter (SERT) | 115[1][2] | |
| Dopamine Transporter (DAT) | 743[1] | |
| σ₁ Receptor | 4519[1] | |
| σ₂ Receptor | 525[1] | |
| Histamine H2 Receptor | 2097[1] | |
| α₂A Adrenergic Receptor | 964[1] | |
| 4-Methoxyphencyclidine (4-MeO-PCP) | NMDA Receptor | 404[3] |
| Serotonin Transporter (SERT) | 844[3] | |
| Norepinephrine Transporter (NET) | 713[3] | |
| σ₁ Receptor | 296[3] | |
| σ₂ Receptor | 143[3] |
Note: The primary literature cited should be consulted for specific experimental conditions. The data for 3-MeO-PCE and 4-MeO-PCP are included to provide context for the likely binding profile of 4-MeO-PCE.
Experimental Protocols
The determination of in vitro binding affinity, as summarized in the table above, is predominantly achieved through radioligand binding assays. These assays are a robust and widely used method for quantifying the interaction between a ligand (in this case, 4-MeO-PCE) and its receptor.
General Principle of Radioligand Binding Assays
Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule with known affinity for the target receptor) to measure the binding of a non-labeled test compound. The assay quantifies the displacement of the radioligand from the receptor by the test compound, allowing for the determination of the test compound's binding affinity.
Typical Experimental Workflow for a Competition Binding Assay
-
Tissue/Cell Preparation: The source of the target receptors, typically a brain tissue homogenate (e.g., rat brain cortex for NMDA receptors) or a cell line stably expressing the receptor of interest, is prepared. This involves homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated in a buffer solution containing:
-
A fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the PCP site of the NMDA receptor).
-
Varying concentrations of the unlabeled test compound (4-MeO-PCE hydrochloride).
-
For the determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification of Radioactivity: The filters are washed to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of the test compound is determined. The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
K_i_ = IC₅₀ / (1 + [L]/K_d_)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations of Signaling Pathways and Workflows
To better illustrate the biological context of 4-MeO-PCE's interactions and the experimental procedures, the following diagrams are provided.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Simplified NMDA Receptor Signaling Pathway
4-MeO-PCE is a potent NMDA receptor antagonist. By blocking the NMDA receptor, it prevents the influx of Ca²⁺ ions, thereby modulating downstream signaling cascades involved in synaptic plasticity and neurotransmission.
Caption: Antagonism of the NMDA receptor by 4-MeO-PCE.
Simplified Serotonin Transporter (SERT) Function
4-MeO-PCE and its analogs have been shown to inhibit the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Caption: Inhibition of serotonin reuptake by 4-MeO-PCE.
Simplified Dopamine Transporter (DAT) Function
Although the affinity of related compounds for the dopamine transporter (DAT) is lower than for the NMDA receptor, inhibition of DAT can lead to increased dopaminergic signaling, which may contribute to the overall psychoactive effects.
Caption: Inhibition of dopamine reuptake by 4-MeO-PCE analogs.
This guide provides a foundational overview of the in vitro binding characteristics of this compound. For further in-depth analysis, it is recommended to consult the primary scientific literature. The provided data and protocols should serve as a valuable resource for researchers in the field of pharmacology and drug development.
References
Structural formula and properties of 4-Methoxy PCE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, and the physical, chemical, and pharmacological properties of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl). It includes detailed experimental protocols for its synthesis and analysis, and a discussion of its mechanism of action and associated signaling pathways. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound, also known as N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine monohydrochloride, is a research chemical classified as an arylcyclohexylamine. Arylcyclohexylamines are a class of psychoactive compounds that includes well-known substances such as phencyclidine (PCP) and ketamine.
The chemical structure of this compound is characterized by a cyclohexane ring and a 4-methoxyphenyl group bonded to the same carbon atom, which is also attached to an ethylamine group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Structural Formula:
-
Molecular Formula: C₁₅H₂₃NO · HCl[1]
-
IUPAC Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]
-
CAS Number: 1933-15-9[1]
-
Synonyms: 4-methoxy Eticyclidine, 4-MeO PCE[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 269.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 14 mg/ml; Ethanol: 25 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| λmax | 230 nm | [1] |
| Storage Temperature | -20°C | [1] |
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of 4-Methoxy PCE, like other arylcyclohexylamines, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.
By binding to a site within the NMDA receptor's ion channel (often referred to as the PCP-binding site), 4-Methoxy PCE blocks the influx of calcium ions (Ca²⁺) that would normally occur upon activation by the neurotransmitter glutamate and a co-agonist such as glycine or D-serine. This blockade of ion flow leads to the dissociative anesthetic and hallucinogenic effects associated with this class of compounds.
Receptor Binding Affinity
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of 4-Methoxy PCE is not explicitly published. However, a synthetic route can be adapted from the well-documented synthesis of the closely related compound, 4-MeO-PCP. The following is a representative synthetic protocol.
Step 1: Grignard Reagent Formation. A Grignard reagent is prepared from 4-bromoanisole and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Step 2: Nucleophilic Addition. The Grignard reagent is then reacted with 1-(ethylamino)cyclohexanecarbonitrile. This nitrile derivative of N-ethylcyclohexylamine serves as the electrophile. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.
Step 3: Hydrolysis and Rearrangement. The imine intermediate is subsequently hydrolyzed under aqueous acidic conditions to yield the desired N-ethyl-1-(4-methoxyphenyl)cyclohexanamine (4-Methoxy PCE).
Step 4: Salt Formation. The free base of 4-Methoxy PCE is dissolved in a suitable solvent, and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
The identification and quantification of 4-Methoxy PCE in laboratory samples can be achieved using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the analysis of arylcyclohexylamines. A standard analytical procedure would involve:
-
Sample Preparation: Dilution of the sample in a suitable organic solvent, such as methanol.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument.
-
Interpretation: The resulting mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference standard.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unequivocal identification of the compound. A typical protocol includes:
-
Sample Preparation: Direct analysis of a diluted sample or an extract.
-
Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC, or equivalent.
-
Chromatographic Conditions: A reverse-phase C18 column with a gradient elution using a mobile phase of ammonium formate and a mixture of methanol and acetonitrile.
Signaling Pathways
The primary signaling pathway affected by 4-Methoxy PCE is the glutamatergic system, specifically through the inhibition of the NMDA receptor. The blockade of this receptor has several downstream consequences.
Inhibition of Calcium Influx: By blocking the NMDA receptor ion channel, 4-Methoxy PCE prevents the influx of Ca²⁺ into the neuron. Calcium is a crucial second messenger, and its reduced intracellular concentration disrupts a multitude of signaling cascades.
Modulation of Downstream Kinases and Transcription Factors: The reduction in Ca²⁺ influx can lead to altered activity of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC). This can, in turn, affect the phosphorylation state and activity of various transcription factors, leading to changes in gene expression.
Interaction with Other Neurotransmitter Systems: While the primary target is the NMDA receptor, arylcyclohexylamines can also interact with other neurotransmitter systems. As noted with the related compound 4-MeO-PCP, there may be effects on monoamine transporters, which could modulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.
Signaling Pathway of 4-Methoxy PCE at the NMDA Receptor
Caption: The antagonistic action of 4-Methoxy PCE on the NMDA receptor signaling pathway.
Conclusion
This compound is an arylcyclohexylamine research chemical with a primary mechanism of action as a non-competitive NMDA receptor antagonist. Its physicochemical and pharmacological properties are of significant interest to the scientific community for understanding the function of the glutamatergic system and for the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound in a research setting. Further investigation is warranted to fully elucidate its receptor binding profile and downstream signaling effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 3. Scholarly Article or Book Chapter | The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | ID: 6d570498q | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
Solubility and stability of 4-Methoxy PCE hydrochloride in research
An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy PCE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-PCE hydrochloride (4-MeO-PCE HCl), a compound of interest in forensic and research applications. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, and is based on available data and established scientific principles.
Physicochemical Properties of 4-MeO-PCE Hydrochloride
4-MeO-PCE hydrochloride is an arylcyclohexylamine that is typically supplied as a crystalline solid.[1] Its fundamental properties are summarized below:
-
Formal Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]
-
Molecular Formula: C₁₅H₂₃NO • HCl[1]
-
Formula Weight: 269.8 g/mol [1]
-
Purity: Typically ≥98% for analytical reference standards[1]
Solubility Profile
The solubility of 4-MeO-PCE HCl has been determined in several common organic solvents and an aqueous buffer solution. This data is crucial for the preparation of stock solutions and formulations for experimental use.
Table 1: Solubility of this compound [1]
| Solvent | Solubility (mg/mL) |
| Ethanol | 25 |
| DMF | 20 |
| DMSO | 14 |
| PBS (pH 7.2) | 10 |
| Methanol | 1 |
Stability Information
Proper storage and handling are critical to maintain the integrity of 4-MeO-PCE HCl. The available data indicates good long-term stability under appropriate conditions.
Table 2: Stability of this compound
| Condition | Stability | Source |
| Long-term storage at -20°C | ≥ 5 years | [1] |
| Gas Chromatography | Potential for thermal degradation |
It is important to note that thermal degradation of 4-MeO-substituted arylcyclohexylamines has been observed during gas chromatography (GC) analysis, which can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus. Therefore, for quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is often a more suitable stability-indicating method.
Experimental Protocols
The following sections detail standardized, albeit inferred, protocols for the assessment of solubility and stability of 4-MeO-PCE HCl, based on common laboratory practices and regulatory guidelines.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of 4-MeO-PCE HCl in a given solvent.
-
Materials and Equipment:
-
4-MeO-PCE HCl
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter (for aqueous solutions)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
-
Procedure:
-
Add an excess amount of 4-MeO-PCE HCl to a vial containing a known volume of the solvent to create a supersaturated slurry.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-MeO-PCE HCl in the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Protocol for Stability Assessment (Including Forced Degradation)
This protocol describes a comprehensive stability study for 4-MeO-PCE HCl, incorporating long-term, accelerated, and forced degradation conditions as recommended by ICH guidelines.[2][3][4][5]
-
Materials and Equipment:
-
4-MeO-PCE HCl
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
LC-MS/MS system with a validated stability-indicating method
-
-
Procedure:
-
Long-Term and Accelerated Stability:
-
Store accurately weighed samples of 4-MeO-PCE HCl in appropriate containers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for purity and the presence of degradation products using a validated LC-MS/MS method.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples by LC-MS/MS to identify and quantify any degradation products.
-
-
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
An In-depth Technical Guide to 4-Methoxy-PCE Hydrochloride and its Analogs
Disclaimer: The following information is intended for research, scientific, and drug development professionals only. 4-Methoxy-PCE (4-Methoxyeticyclidine) is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.
Introduction
4-Methoxy-PCE hydrochloride (CAS Number: 1933-15-9), also known as 4-Methoxyeticyclidine, is a compound belonging to the arylcyclohexylamine class of substances.[1][2] This class is known for its dissociative anesthetic properties, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] While detailed pharmacological and toxicological data for 4-Methoxy-PCE are limited in publicly available literature, its properties can be inferred from more extensively studied structural isomers and analogs, such as 3-Methoxyeticyclidine (3-MeO-PCE) and 4-Methoxyphencyclidine (4-MeO-PCP). This guide synthesizes the available technical information on these related compounds to provide a comprehensive overview for researchers.
Chemical and Physical Properties
The basic physicochemical data for 4-Methoxy-PCE hydrochloride and its related analogs are crucial for experimental design and analytical method development.
| Property | 4-Methoxy-PCE hydrochloride | 3-MeO-PCE | 4-MeO-PCP |
| CAS Number | 1933-15-9[1][2] | 1364933-80-1[5] | 2201-35-6[1] |
| Molecular Formula | C₁₅H₂₃NO • HCl[1] | C₁₅H₂₃NO[5] | C₁₈H₂₇NO |
| Formula Weight | 269.8 g/mol [1][2] | 233.355 g/mol [5] | 273.42 g/mol |
| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride[2] | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine[5] | 1-[1-(4-methoxyphenyl)cyclohexyl]-piperidine[1] |
| Synonyms | 4-methoxy Eticyclidine, 4-MeO PCE[1] | Methoxieticyclidine[5] | Methoxydine[1] |
| Formulation | Crystalline solid[1] | Not specified | Not specified |
Pharmacology and Mechanism of Action
| Receptor/Transporter | 3-MeO-PCE (Ki, nM)[5] | 4-MeO-PCP (Ki, nM)[1] |
| NMDA Receptor | 61 | 404 |
| Serotonin Transporter | 115 | 844 |
| Dopamine Transporter | 743 | Not Reported |
| Norepinephrine Transporter | Not Reported | 713 |
| Sigma-1 (σ₁) Receptor | 4519 | 296 |
| Sigma-2 (σ₂) Receptor | 525 | 143 |
| Histamine H2 Receptor | 2097 | Not Reported |
| Alpha-2A Adrenergic Receptor | 964 | Not Reported |
The binding affinity data suggests that these compounds are potent NMDA receptor antagonists with additional activity at monoamine transporters and sigma receptors, which may modulate their overall pharmacological effects.
The primary signaling pathway affected by 4-Methoxy-PCE and its analogs is the glutamatergic system via the NMDA receptor.
Figure 1: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological testing of 4-Methoxy-PCE are not widely published. However, methodologies used for related compounds serve as a strong foundation for research.
While a specific protocol for 4-Methoxy-PCE is not available, the synthesis of arylcyclohexylamines often follows established routes. For instance, the synthesis of 3-MeO-PCMo, a morpholine analog, utilized a modified Geneste route involving an SN2 cyclization reaction between a substituted primary amine and bis(2-bromoethylether).[6] The synthesis of 4-MeO-PCP was first reported in 1965 by Victor Maddox at Parke-Davis.[1] Researchers would typically adapt these multi-step synthetic procedures, starting from commercially available precursors.
A validated method for the determination of 3-MeO-PCE in blood, urine, and vitreous humor has been described, which can be adapted for 4-Methoxy-PCE.[4]
-
Instrumentation: Triple-quadrupole linear ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: Phenomenex Synergi Fusion C18 (50 × 2 mm × 4 µm).[4]
-
Mobile Phase A: 1 mM ammonium formate with 0.1% formic acid.[4]
-
Mobile Phase B: 50% acetonitrile (ACN) with 1 mM ammonium formate and 0.1% formic acid.[4]
-
Elution: Isocratic conditions with 12.5% ACN (25% phase B) at a flow rate of 0.7 mL/min.[4]
-
-
Mass Spectrometry:
Figure 2: General workflow for the analysis of arylcyclohexylamines in biological samples.
A general protocol for a competitive radioligand binding assay to determine a compound's affinity for the NMDA receptor would involve the following steps.
-
Materials:
-
Rat forebrain membrane preparations (source of NMDA receptors).
-
Radioligand, such as (+)-[3-³H]-MK-801, which selectively binds to the PCP site.
-
Test compound (4-Methoxy-PCE) at various concentrations.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the mixture to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Toxicology
Specific toxicological data for 4-Methoxy-PCE hydrochloride is not available in the reviewed literature. As with other potent NMDA receptor antagonists, potential risks at high doses could include psychotomimetic effects, mania, delusions, and psychosis.[3] The lack of comprehensive safety profiling underscores the need for caution in handling and studying this compound.
Conclusion
4-Methoxy-PCE hydrochloride is an arylcyclohexylamine that is structurally and pharmacologically related to other dissociative anesthetics like 3-MeO-PCE and 4-MeO-PCP. It is presumed to act primarily as an NMDA receptor antagonist. While a complete profile for this specific compound is lacking in public literature, the data and experimental protocols from its close analogs provide a robust framework for researchers and drug development professionals to design and conduct further studies. The analytical methods are well-established for this class of compounds, and the primary mechanism of action is understood. Future research should focus on determining the specific binding affinities, in vivo effects, and toxicological profile of 4-Methoxy-PCE to fully characterize its potential.
References
- 1. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride | C15H24ClNO | CID 121230856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-MeO-PCE - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Neurochemical Landscape of 4-Methoxyeticyclidine (4-MeO-PCE) Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyeticyclidine (4-MeO-PCE) hydrochloride is a lesser-studied arylcyclohexylamine, a class of psychoactive substances known for their dissociative effects. While comprehensive neurochemical data for 4-MeO-PCE remains limited in peer-reviewed literature, this technical guide synthesizes available information on its close structural analogs, 4-MeO-PCP and 3-MeO-PCE, to construct a probable neurochemical profile. This document provides an in-depth overview of its anticipated receptor binding affinities, potential mechanisms of action, and downstream signaling effects. Methodological details for key experimental procedures are outlined, and crucial signaling pathways are visualized to facilitate a deeper understanding of this compound's pharmacological characteristics.
Introduction
Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, have been the subject of extensive research due to their profound effects on the central nervous system, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. 4-Methoxyeticyclidine (4-MeO-PCE) is a derivative of eticyclidine (PCE) and a structural analog of the more well-known research chemical 4-MeO-PCP. Its neurochemical properties are not well-documented, necessitating an inferential analysis based on the pharmacology of its closely related counterparts. This guide aims to provide a detailed, albeit extrapolated, technical overview of the neurochemical effects of 4-MeO-PCE hydrochloride for research and drug development purposes.
Predicted Receptor Binding Profile
Due to the scarcity of direct binding assay data for 4-MeO-PCE, the following tables summarize the quantitative receptor binding affinities (Ki values in nM) for its close structural analogs, 4-MeO-PCP and 3-MeO-PCE. It is hypothesized that 4-MeO-PCE will exhibit a similar, though not identical, binding profile.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-MeO-PCP [1]
| Receptor/Transporter | Ki (nM) |
| NMDA Receptor | 404 |
| Norepinephrine Transporter (NET) | 713 |
| Serotonin Transporter (SERT) | 844 |
| Sigma-1 (σ₁) Receptor | 296 |
| Sigma-2 (σ₂) Receptor | 143 |
Table 2: Receptor Binding Affinities (Ki, nM) of 3-MeO-PCE [2]
| Receptor/Transporter | Ki (nM) |
| NMDA Receptor | 61 |
| Dopamine Transporter (DAT) | 743 |
| Serotonin Transporter (SERT) | 115 |
| Histamine H2 Receptor | 2097 |
| Alpha-2A Adrenergic Receptor | 964 |
| Sigma-1 (σ₁) Receptor | 4519 |
| Sigma-2 (σ₂) Receptor | 525 |
Core Neurochemical Mechanisms
Based on the data from its analogs, the primary mechanism of action for 4-MeO-PCE is likely non-competitive antagonism of the NMDA receptor. However, its interaction with monoamine transporters and sigma receptors suggests a more complex pharmacological profile that could modulate its subjective and physiological effects.
NMDA Receptor Antagonism and Downstream Effects
As an arylcyclohexylamine, the principal psychoactive effects of 4-MeO-PCE are expected to arise from its blockade of the NMDA receptor ion channel. This action inhibits the influx of Ca²⁺ in response to glutamate binding, leading to a disruption of excitatory neurotransmission. This mechanism is thought to underlie the dissociative, anesthetic, and psychotomimetic effects of this class of compounds.
Figure 1: Postulated mechanism of 4-MeO-PCE at the NMDA receptor.
Modulation of Monoaminergic Systems
The affinity of 4-MeO-PCP and 3-MeO-PCE for the serotonin, norepinephrine, and dopamine transporters suggests that 4-MeO-PCE may also function as a monoamine reuptake inhibitor. This action would increase the synaptic concentrations of these neurotransmitters, potentially contributing to stimulant-like effects and mood alterations.
Figure 2: A typical experimental workflow for determining monoamine transporter affinity.
Interaction with Sigma Receptors
The significant affinity of 4-MeO-PCP for both sigma-1 and sigma-2 receptors suggests that 4-MeO-PCE may also interact with these enigmatic proteins. Sigma receptors are implicated in a wide range of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cell survival. The functional consequence of 4-MeO-PCE at these receptors (agonist or antagonist) is unknown but could contribute to its unique pharmacological profile.
Experimental Protocols
While specific protocols for 4-MeO-PCE are not available, the following represents a standard methodology for a receptor binding assay, which would be applicable for determining its affinity for various receptors.
Representative Radioligand Binding Assay Protocol (for NMDA Receptor)
Objective: To determine the binding affinity (Ki) of 4-MeO-PCE hydrochloride for the NMDA receptor in rat brain tissue.
Materials:
-
Rat forebrain tissue
-
Triton X-100
-
Tris-HCl buffer
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
4-MeO-PCE hydrochloride (test compound)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in buffer containing 0.1% Triton X-100, incubated at 37°C for 15 minutes, and then washed three more times by centrifugation.
-
The final pellet is resuspended in buffer and stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add buffer, the prepared brain membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of 4-MeO-PCE hydrochloride.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the plate at room temperature for 2 hours.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 4-MeO-PCE.
-
Determine the IC₅₀ value (the concentration of 4-MeO-PCE that inhibits 50% of specific binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The neurochemical profile of 4-Methoxyeticyclidine hydrochloride is predicted to be that of a classic arylcyclohexylamine, with primary activity as an NMDA receptor antagonist and secondary activity at monoamine transporters and sigma receptors. The precise affinities and functional activities at these targets require empirical validation. Future research should focus on conducting comprehensive in vitro binding and functional assays for 4-MeO-PCE to establish its precise pharmacological profile. Furthermore, in vivo studies are necessary to correlate these neurochemical actions with its behavioral and physiological effects. Such data will be invaluable for the scientific and drug development communities in understanding the potential therapeutic applications and risks associated with this compound.
References
Methodological & Application
Application Notes and Protocols for Receptor Binding Assays Using 4-Methoxy PCE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Methoxy PCE hydrochloride (4-MeO-PCE), an arylcyclohexylamine compound, in receptor binding assays. Due to its structural similarity to other dissociative anesthetics, 4-MeO-PCE is presumed to interact with several key central nervous system receptors. This document outlines the protocols to investigate its binding affinity at the N-methyl-D-aspartate (NMDA) receptor, dopamine transporter (DAT), serotonin transporter (SERT), and sigma (σ) receptors.
While direct quantitative binding data for this compound is not extensively available in peer-reviewed literature, the provided data for its close structural analogs, 3-Methoxyeticyclidine (3-MeO-PCE) and 4-Methoxyphencyclidine (4-MeO-PCP), offer a strong predictive framework for its likely pharmacological profile.
Data Presentation: Receptor Binding Affinities of 4-MeO-PCE Analogs
The following table summarizes the receptor binding affinities (Ki, nM) of compounds structurally related to this compound. This data is crucial for guiding the experimental design of binding assays for 4-MeO-PCE.
| Receptor Target | 3-MeO-PCE (Ki, nM) | 4-MeO-PCP (Ki, nM) | Reference |
| NMDA Receptor | 61 | 404 | [1][2] |
| Dopamine Transporter (DAT) | 743 | - | [1] |
| Serotonin Transporter (SERT) | 115 | 844 | [1][2] |
| Sigma-1 (σ₁) Receptor | 4519 | 296 | [1][2] |
| Sigma-2 (σ₂) Receptor | 525 | 143 | [1][2] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for conducting receptor binding assays for the primary putative targets of this compound are provided below. These protocols are based on established radioligand binding assay techniques.
NMDA Receptor Binding Assay
This assay determines the affinity of this compound for the PCP site of the NMDA receptor.
-
Radioligand: [³H]-(+)-MK-801 (Dizocilpine)
-
Tissue Preparation: Rat forebrain membrane preparation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Combine rat forebrain membranes (100-200 µg protein), varying concentrations of this compound (or vehicle for total binding), and 1 nM [³H]-(+)-MK-801 in the assay buffer.
-
For non-specific binding, add 10 µM of unlabeled (+)-MK-801.
-
Incubate at room temperature for 2 hours.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Binding Assay
This protocol measures the affinity of this compound for the dopamine transporter.
-
Radioligand: [³H]-WIN 35,428 or [³H]-GBR-12935
-
Tissue/Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), or striatal membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Incubation:
-
Add cell membranes (20-40 µg protein), varying concentrations of this compound, and a fixed concentration of the radioligand (e.g., 1-2 nM [³H]-WIN 35,428) to the assay buffer.
-
Define non-specific binding using 10 µM of a potent DAT inhibitor like GBR 12909.
-
Incubate for 1-2 hours at 4°C.
-
-
Filtration and Washing: As described for the NMDA receptor assay.
-
Detection and Analysis: As described for the NMDA receptor assay.
Serotonin Transporter (SERT) Binding Assay
This assay evaluates the binding of this compound to the serotonin transporter.
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine
-
Tissue/Cell Preparation: HEK293 cells expressing human SERT (hSERT) or platelet membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl.
-
Incubation:
-
Combine cell membranes (50-100 µg protein), varying concentrations of this compound, and the radioligand (e.g., 1 nM [³H]-Citalopram).
-
Determine non-specific binding in the presence of 10 µM of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
-
Incubate for 1 hour at room temperature.
-
-
Filtration and Washing: As described for the NMDA receptor assay.
-
Detection and Analysis: As described for the NMDA receptor assay.
Sigma (σ) Receptor Binding Assays
Protocols for both σ₁ and σ₂ receptors are provided.
a) Sigma-1 (σ₁) Receptor Binding Assay
-
Radioligand: [³H]-(+)-Pentazocine
-
Tissue Preparation: Guinea pig brain or liver membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Incubate membranes (100-300 µg protein) with varying concentrations of this compound and 5 nM [³H]-(+)-Pentazocine.
-
Use 10 µM haloperidol to determine non-specific binding.
-
Incubate for 90 minutes at 37°C.
-
-
Filtration and Washing: As described for the NMDA receptor assay.
-
Detection and Analysis: As described for the NMDA receptor assay.
b) Sigma-2 (σ₂) Receptor Binding Assay
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)
-
Tissue Preparation: Rat liver membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
To distinguish σ₂ binding, include a masking agent for σ₁ sites, such as 300 nM (+)-pentazocine.
-
Incubate membranes (100-200 µg protein) with the masking agent, varying concentrations of this compound, and 3 nM [³H]-DTG.
-
Define non-specific binding with 10 µM haloperidol.
-
Incubate for 2 hours at room temperature.
-
-
Filtration and Washing: As described for the NMDA receptor assay.
-
Detection and Analysis: As described for the NMDA receptor assay.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways
The following diagrams depict the signaling pathways of the NMDA receptor and a generic G-protein coupled receptor (GPCR), which is relevant for understanding the potential downstream effects of sigma receptor modulation.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Generic GPCR Signaling Pathway (e.g., Sigma Receptor Modulation)
Caption: Generic G-protein coupled receptor (GPCR) signaling.
References
Application Notes: Dissolving 4-Methoxy PCE Hydrochloride for Research Applications
Abstract
These application notes provide a detailed protocol for the solubilization of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl), an arylcyclohexylamine analytical reference standard, for use in preclinical research and forensic applications.[1] This document outlines safety precautions, solubility data in various common laboratory solvents, and step-by-step procedures for preparing stock and working solutions.
Introduction
This compound, also known as 4-methoxy Eticyclidine, is an analytical reference standard classified as an arylcyclohexylamine.[1][2] It is a structural analog of phencyclidine (PCP) and is investigated for its interaction with various receptors, including the NMDA receptor.[2][3] Proper preparation of solutions is critical for obtaining accurate and reproducible experimental results. This protocol provides validated data and methodologies for researchers, scientists, and drug development professionals.
Chemical Properties:
-
Formal Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]
-
Molecular Formula: C₁₅H₂₃NO • HCl[1]
-
Formula Weight: 269.8 g/mol [1]
-
Formulation: Crystalline Solid[1]
Safety and Handling Precautions
This compound is intended for research and forensic use only.[1] This material should be considered hazardous until more toxicological information is available.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Handling: Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]
-
Spill Management: A spill kit should be readily available. All personnel must be trained in proper spill cleanup procedures.[4]
-
SDS: Before use, all personnel must review the complete Safety Data Sheet (SDS) provided by the supplier.[2]
Solubility Data
The solubility of this compound has been determined in several standard laboratory solvents. The data below is summarized for easy reference. It is recommended to use high-purity, anhydrous solvents where applicable.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol | 25 mg/mL[1] | 92.66 mM | Anhydrous ethanol is recommended. |
| N,N-Dimethylformamide (DMF) | 20 mg/mL[1] | 74.13 mM | May require gentle warming or sonication. |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL[1] | 51.89 mM | A common solvent for preparing stock solutions for in vitro assays. |
| PBS (pH 7.2) | 10 mg/mL[1] | 37.06 mM | Suitable for preparing solutions for some in vivo or physiological assays. |
| Methanol | 1 mg/mL[1] | 3.71 mM | Limited solubility. |
Molar concentration (mM) calculated using the formula weight of 269.8 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution, which is below the maximum solubility of 14 mg/mL in DMSO, ensuring complete dissolution.[1]
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of 4-Methoxy PCE HCl.
-
Solvent Addition: Transfer the weighed solid into a sterile, appropriate vial. Using a calibrated pipette, add the calculated volume of DMSO. For 10 mg of solid, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes or warm the solution gently (to 37°C) to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C.[1][2] The product is stable for ≥ 5 years under these conditions.[1]
Protocol for Preparing Working Solutions (Serial Dilution)
Working solutions for experiments are typically prepared by diluting the high-concentration stock solution in an appropriate buffer or cell culture medium.
Important: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically <0.1% to <0.5%) to avoid solvent-induced artifacts.
Procedure:
-
Calculation: Determine the required volume of the stock solution needed to achieve the desired final concentration in your experimental volume. Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of the stock solution (e.g., 10 mg/mL or 51.89 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Dilution: Add the appropriate volume of the experimental buffer or medium to a sterile tube.
-
Addition of Stock: Pipette the calculated volume (V₁) of the stock solution into the buffer/medium. Do not add the buffer to the stock solution, as this can cause the compound to precipitate.
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion. Prepare fresh daily and keep on ice during use.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Stock solution preparation workflow for 4-Methoxy PCE HCl.
Solvent Selection Logic
The choice of solvent is dictated by the experimental design. This diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate solvent system.
References
Application Notes and Protocols for the LC-MS Analysis of 4-Methoxy PCE HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 4-Methoxy Phencyclidine (4-MeO-PCE) HCl, a designer drug of the arylcyclohexylamine class, using Liquid Chromatography-Mass Spectrometry (LC-MS). The following application notes and protocols are intended to guide researchers in the qualitative and quantitative analysis of this compound in various matrices.
Introduction
4-Methoxyeticyclidine (4-MeO-PCE) is a structural analog of phencyclidine (PCP) and eticyclidine (PCE) that has emerged as a novel psychoactive substance (NPS). Due to its potential for abuse and adverse health effects, robust analytical methods for its detection and quantification are crucial for forensic toxicology, clinical chemistry, and drug development research. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices.
This application note details a comprehensive LC-MS/MS method for the analysis of 4-MeO-PCE, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The provided protocols are based on established methods for related arylcyclohexylamine compounds and are intended to serve as a starting point for method development and validation in individual laboratories.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction of related designer drugs from biological matrices.
Materials:
-
Blank matrix (e.g., human plasma, urine)
-
4-Methoxy PCE HCl reference standard
-
Internal standard (IS) solution (e.g., PCP-d5)
-
Phosphate buffer (pH 6)
-
Methanol (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (25%)
-
Hydrochloric acid (concentrated)
-
2-Propanol (HPLC grade)
-
Nitrogen gas
-
Solid-phase extraction cartridges (e.g., mixed-mode cation exchange)
Procedure:
-
To 1 mL of the sample (e.g., plasma), add 20 µL of the internal standard solution.
-
Dilute the sample with phosphate buffer (pH 6) and mix thoroughly.
-
Condition the SPE cartridge with methanol followed by phosphate buffer (pH 6).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with water, acetic acid, and methanol.
-
Elute the analytes with a mixture of dichloromethane/isopropanol/25% ammonia (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. To prevent the loss of volatile analytes, add a mixture of concentrated hydrochloric acid and 2-propanol (3:1, v/v) during evaporation.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC)
The following LC conditions are based on a method for the analysis of 3-MeO-PCE and can be adapted for 4-MeO-PCE[1]. A retention time for a "MeO-PCE" isomer has been reported to be approximately 6.15 minutes under similar conditions[2].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
The following MS parameters are proposed for the detection of 4-MeO-PCE. The Multiple Reaction Monitoring (MRM) transitions are inferred from the fragmentation of the closely related isomer, 3-MeO-PCE[1]. It is highly recommended to optimize these parameters in-house using a 4-Methoxy PCE HCl standard.
Instrumentation:
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
Chemical and Physical Data
| Property | Value |
| Chemical Name | N-ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride |
| Synonyms | 4-MeO-PCE HCl, 4-Methoxyeticyclidine HCl |
| Molecular Formula | C₁₅H₂₃NO · HCl |
| Molecular Weight | 269.8 g/mol |
| Monoisotopic Mass | 233.177964 Da (free base) |
| Protonated Mass [M+H]⁺ | 234.1852 Da |
Proposed MRM Transitions for 4-Methoxy PCE
The following MRM transitions are proposed for the quantification and confirmation of 4-MeO-PCE, based on the fragmentation of its 3-methoxy isomer[1]. The precursor ion is the protonated molecule [M+H]⁺. The collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 4-Methoxy PCE | 234.2 | 121.1 | Quantifier |
| 4-Methoxy PCE | 234.2 | 91.1 | Qualifier 1 |
| 4-Methoxy PCE | 234.2 | 189.1 | Qualifier 2 |
Quantitative Data from Literature for Related Compounds
While specific quantitative data for 4-MeO-PCE is limited, the following table provides context from a study on 74 new psychoactive substances, including arylcyclohexylamines[3].
| Parameter | Value for Arylcyclohexylamine Analogues[3] |
| Limit of Detection (LOD) | 0.4 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Visualizations
Experimental Workflow
Caption: LC-MS/MS analysis workflow for 4-Methoxy PCE HCl.
Proposed Fragmentation Pathway of 4-Methoxy PCE
Caption: Proposed fragmentation of 4-Methoxy PCE in MS/MS.
Discussion
The provided LC-MS/MS method offers a robust framework for the analysis of 4-Methoxy PCE HCl. The sample preparation protocol utilizing solid-phase extraction is effective for cleaning up complex biological matrices and concentrating the analyte of interest. The reversed-phase chromatographic conditions are designed to provide good retention and separation of 4-MeO-PCE from potential interferences.
The proposed MRM transitions are based on the well-characterized fragmentation of the isomeric 3-MeO-PCE and are expected to be highly selective for 4-MeO-PCE. The primary fragmentation is anticipated to involve cleavage of the bond between the cyclohexyl ring and the methoxyphenyl moiety, leading to the characteristic methoxyphenylmethylium ion at m/z 121.1. Other significant fragments likely arise from further fragmentation of the aromatic ring (tropylium ion at m/z 91.1) and loss of the ethylamine group (m/z 189.1).
It is imperative for individual laboratories to perform in-house validation of this method to determine performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in their specific matrices. The quantitative data for related arylcyclohexylamines suggest that LODs in the sub-ng/mL range should be achievable[3].
Conclusion
This application note provides a detailed and actionable protocol for the LC-MS/MS analysis of 4-Methoxy PCE HCl. The combination of a robust sample preparation method, optimized chromatographic separation, and selective mass spectrometric detection allows for the reliable identification and quantification of this emerging designer drug. The provided information will be a valuable resource for researchers, scientists, and drug development professionals working in the fields of forensic science, clinical toxicology, and pharmacology.
References
Application Note: Analysis of 4-Methoxy-PCE Hydrochloride by Gas Chromatography-Mass Spectrometry
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Methoxy-PCE hydrochloride (4-methoxyphencyclidine), a dissociative anesthetic of the arylcyclohexylamine class, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are essential for researchers in forensic science, toxicology, and pharmacology for the unequivocal identification and characterization of this compound. This document provides detailed experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
4-Methoxy-PCE (1-[1-(4-methoxyphenyl)cyclohexyl]ethylamine hydrochloride) is a derivative of phencyclidine (PCP) and has emerged as a research chemical.[1] Accurate and reliable analytical methods are crucial for its identification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of 4-Methoxy-PCE. This application note provides a standardized protocol for the GC-MS analysis of 4-Methoxy-PCE hydrochloride, adapted from established methods for similar phencyclidine analogs.[1][2]
Experimental Protocols
Sample Preparation
Standard samples of 4-Methoxy-PCE hydrochloride should be prepared by dissolving in a suitable solvent, such as methanol, to a known concentration.[3] For complex matrices, such as biological fluids, appropriate extraction techniques like liquid-liquid extraction or solid-phase extraction are recommended to isolate the analyte of interest.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of 4-Methoxy-PCE, based on established methods for related compounds.[1]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent Model 7890A or equivalent[1] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1)[1] |
| Injector | Split mode (21.5:1) at 280°C[1] |
| Injection Volume | 1 µL[2] |
| Oven Temperature Program | Initial: 100°C, hold for 0.0 min Ramp: 6°C/min to 300°C Final Hold: 5.67 min[1] |
| Carrier Gas | Helium |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent Model 5975C Quadrupole MSD or equivalent[1] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Ionization Potential | 70 eV[1] |
| Scan Range | 34-600 amu[1] |
| Scan Rate | 2.59 scans/s[1] |
| MSD Source Temperature | 230°C[1] |
Results and Data Presentation
The analysis of 4-Methoxyphencyclidine, a closely related analog, by GC-MS under similar conditions revealed a rich fragmentation pattern. The molecular ion (M+) for 4-methoxyphencyclidine is observed at m/z 273, with the base peak at m/z 188.[1][4] An M-1 ion at m/z 272 is also characteristic, resulting from the loss of a hydrogen atom.[1][4] For 4-Methoxy-PCE, the nominal mass is 233 g/mol , and its fragmentation pattern is expected to follow similar pathways.[5][6]
Table 3: Expected Mass Spectral Data for 4-Methoxyphencyclidine
| Ion | m/z | Description |
| Molecular Ion (M+) | 273 | Intact molecule |
| M-1 | 272 | Loss of one hydrogen atom |
| Base Peak | 188 | Major fragment |
Experimental Workflow
The overall workflow for the GC-MS analysis of 4-Methoxy-PCE hydrochloride is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method described provides a robust and reliable approach for the identification and characterization of 4-Methoxy-PCE hydrochloride. The detailed protocol and expected fragmentation data will be a valuable resource for researchers in the fields of forensic science, toxicology, and drug development. Adherence to these guidelines will ensure reproducible and accurate results.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy PCE Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The reported solubility of this compound in PBS (pH 7.2) is 10 mg/mL.[1] However, achieving this concentration can be influenced by various factors, and solubility issues may still arise.
Q2: Why is my 4-MeO-PCE HCl not dissolving in PBS even at concentrations below 10 mg/mL?
A2: Several factors can contribute to solubility issues. These include the specific formulation of your PBS, the pH of the final solution, the temperature, and the purity of the compound. The hydrochloride salt form generally enhances aqueous solubility, but issues like precipitation can still occur.
Q3: Can I use co-solvents to dissolve 4-MeO-PCE HCl before diluting it in PBS?
A3: Yes, using a small amount of an organic co-solvent is a common strategy. 4-MeO-PCE HCl is soluble in solvents like DMSO and Ethanol.[1] A recommended approach is to first dissolve the compound in a minimal amount of a compatible organic solvent and then perform a stepwise dilution into PBS.
Q4: How does pH affect the solubility of 4-MeO-PCE HCl?
A4: As a hydrochloride salt of an amine, the solubility of 4-MeO-PCE HCl is expected to be pH-dependent. Generally, the solubility of such compounds is higher in acidic conditions where the amine group is protonated. In a buffered solution like PBS, the final pH should be carefully controlled.
Q5: Is it advisable to heat the solution to aid dissolution?
A5: Gentle warming can be an effective method to increase the solubility of some compounds. However, the thermal stability of 4-MeO-PCE HCl in PBS should be considered. Prolonged or excessive heating should be avoided to prevent potential degradation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| DMSO | 14 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| Methanol | 1 mg/mL[1] |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving 4-MeO-PCE HCl in PBS, follow these troubleshooting steps:
Issue: Compound precipitates out of solution upon addition to PBS.
-
Possible Cause: The compound is not readily soluble at the target concentration, or the local concentration is too high upon initial addition.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve the compound at a lower concentration.
-
Stepwise Dilution: First, dissolve the compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO). Then, add this stock solution dropwise to the vortexing PBS to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Use a sonicator bath to provide energy for dissolution. This can help break up aggregates and enhance solubility.
-
Gentle Warming: Warm the PBS solution to 37°C before and during the addition of the compound. Ensure the compound is stable at this temperature.
-
Issue: The solution remains cloudy or contains undissolved particles.
-
Possible Cause: Incomplete dissolution due to insufficient energy, incorrect pH, or particulate impurities.
-
Troubleshooting Steps:
-
Verify PBS Preparation: Ensure your PBS is correctly prepared and the pH is verified to be 7.2-7.4.
-
Increase Agitation: Vigorously vortex or stir the solution for an extended period.
-
pH Adjustment: Check the pH of the final solution. If it has shifted, it may affect solubility. Adjusting the pH slightly towards the acidic side might improve the solubility of the hydrochloride salt, but ensure it remains within the acceptable range for your experiment.
-
Filtration: If you suspect particulate impurities, filter the solution through a 0.22 µm syringe filter after the dissolution process.
-
Experimental Protocols
Protocol 1: Standard Dissolution of 4-MeO-PCE HCl in PBS
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve the target concentration (not exceeding 10 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If undissolved particles remain, proceed to Protocol 2.
Protocol 2: Dissolution using a Co-solvent
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100 mg/mL in DMSO).
-
Warm the required volume of PBS to 37°C.
-
While vortexing the warm PBS, add the stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 2-3 minutes.
-
If precipitation occurs, try a more dilute final concentration or use sonication.
Visualizations
Below are diagrams illustrating key experimental workflows and the relevant signaling pathway for 4-Methoxy PCE, an arylcyclohexylamine and NMDA receptor antagonist.
Caption: Workflow for dissolving 4-MeO-PCE HCl in PBS.
Caption: NMDA Receptor Antagonist Signaling Pathway.
References
Technical Support Center: Synthesis of 4-Methoxy PCE Hydrochloride
Disclaimer: The following guide provides generalized technical support for challenges analogous to those that may be encountered during the synthesis of arylcyclohexylamines. The information is based on established principles of organic chemistry and is intended for use by qualified researchers and scientists in a controlled laboratory setting. This document does not provide a validated protocol for the synthesis of 4-Methoxy PCE hydrochloride and should be adapted with caution and expertise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of N-ethyl-1-(4-methoxyphenyl)cyclohexanamine (a potential route to 4-Methoxy PCE) and its subsequent conversion to the hydrochloride salt.
Step 1: Grignard Reaction & Ketone Formation
The initial step often involves the reaction of a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with cyclohexanone or the reaction of a cyclohexyl Grignard reagent with a 4-methoxybenzonitrile to form an intermediate, which upon hydrolysis yields a ketone.
Q1: My Grignard reaction has a very low or no yield of the desired ketone. What are the common causes?
A1: Low yields in Grignard reactions are frequently due to several factors:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water, which causes them to decompose.[1] Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and starting materials must be anhydrous.[1]
-
Inactive Magnesium: A layer of magnesium oxide can form on the surface of magnesium turnings, preventing the reaction from starting.[1] You can activate the magnesium by gently crushing it or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Poor Grignard Reagent Quality: It is best to use freshly prepared Grignard reagents. Their concentration can be determined by titration before use to ensure accurate stoichiometry.[1]
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclohexanone, especially with sterically bulky reagents.[2][3] This can be minimized by lowering the reaction temperature or by adding cerium(III) chloride (CeCl₃), which favors nucleophilic addition over deprotonation.[1]
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide. This is often controlled by adding the halide slowly to the magnesium during the reagent formation.[1]
-
Q2: When reacting a Grignard reagent with a nitrile, my yield is low after workup. Why?
A2: The reaction of a Grignard reagent with a nitrile forms an imine salt intermediate.[4][5] This intermediate is typically stable and does not react further with the Grignard reagent.[6] Hydrolysis with aqueous acid is required to convert the imine to the final ketone.[5] If the hydrolysis step is incomplete or inefficient, the yield of the ketone will be reduced. Ensure sufficient time and appropriate acidic conditions during the aqueous workup.
Step 2: Reductive Amination to Form the Amine
This step typically involves reacting the ketone intermediate with an amine (e.g., ethylamine) in the presence of a reducing agent to form the secondary amine.
Q3: I am observing significant amounts of starting material and byproducts during the reductive amination. How can I improve this step?
A3: Reductive amination is an equilibrium-driven process that requires careful control.
-
Imine Formation: The initial reaction between the ketone and the amine to form an imine is reversible and involves the loss of water.[7] Shifting this equilibrium towards the imine is crucial. This can be achieved by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The reaction is often best performed at a mildly acidic pH (around 4-5) to facilitate the reaction without deactivating the amine nucleophile.[8]
-
Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of the ketone starting material.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is mild and more reactive towards the protonated imine than towards the ketone at acidic pH.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another effective and less toxic alternative that works well under neutral or mildly acidic conditions.[8]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is also a common method.[7]
-
-
Over-alkylation: While less of an issue when forming a secondary amine from a primary amine, unwanted side reactions can still occur. Using a controlled stoichiometry of reagents is important.[8]
Step 3: N-Alkylation (Alternative Route)
An alternative route might involve creating a primary arylcyclohexylamine and then performing N-alkylation to add the ethyl group.
Q4: My N-alkylation of a primary amine results in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
A4: Over-alkylation is a common problem because the product secondary amine is often more nucleophilic than the starting primary amine.[3][9]
-
Controlled Conditions: Using a slight excess of the primary amine relative to the alkylating agent can favor mono-alkylation. However, this often results in a mixture that is difficult to separate.
-
Specialized Reagents: Certain base and solvent systems can significantly improve selectivity. Using cesium bases, such as cesium hydroxide (CsOH), in solvents like DMSO or DMF has been shown to produce high yields of secondary amines with minimal over-alkylation.[10][11]
-
Alternative Methods: As mentioned above, reductive amination is often the preferred method for controlled N-alkylation to avoid these issues.[8]
Step 4: Formation of the Hydrochloride Salt
The final step involves converting the purified amine freebase into its hydrochloride salt for stability and ease of handling.
Q5: I am having trouble precipitating the hydrochloride salt, or it is forming an oil instead of a solid. What should I do?
A5: Salt formation and crystallization can be tricky.
-
Avoid Aqueous HCl: Using aqueous hydrochloric acid introduces water, which can prevent the salt from precipitating, especially if the salt has some solubility in water. The water can also cause the product to "oil out."
-
Use Anhydrous HCl: The preferred method is to use a solution of anhydrous HCl gas dissolved in a dry, non-polar solvent like diethyl ether, dioxane, or isopropanol.
-
Procedure: Dissolve the purified amine freebase in a minimum amount of a suitable dry solvent (e.g., diethyl ether, acetone, or isopropanol). Then, slowly add the solution of anhydrous HCl dropwise with stirring. The hydrochloride salt should precipitate as a solid. Cooling the mixture can often aid precipitation.
-
Solvent Choice: If the salt is soluble in the reaction solvent, you may need to add a less polar "anti-solvent" (like cold ether or hexane) to induce precipitation after the acid has been added.
Quantitative Data Summary
As specific yield data for 4-Methoxy PCE synthesis is not available in peer-reviewed literature, researchers should meticulously record their own results to optimize the process. Use the table below as a template to track yields at each step under varying conditions.
| Experiment ID | Step | Key Variable Changed | Starting Material (g) | Product (g) | Yield (%) | Notes / Purity |
| EXP-001-A | Grignard | Temp: 0 °C | 10.0 | 8.5 | Initial Run | |
| EXP-001-B | Grignard | Temp: -20 °C | 10.0 | |||
| EXP-002-A | Reductive Amination | Reducing Agent: NaBH₃CN | 8.0 | |||
| EXP-002-B | Reductive Amination | Reducing Agent: NaBH(OAc)₃ | 8.0 | |||
| EXP-003-A | Salt Formation | Solvent: Diethyl Ether | 5.0 | |||
| EXP-003-B | Salt Formation | Solvent: Isopropanol/Ether | 5.0 |
Generalized Experimental Protocols
Disclaimer: These are generalized, illustrative protocols. They must be adapted and optimized by a qualified chemist for the specific substrates and scale being used. All work should be performed in a properly functioning fume hood with appropriate personal protective equipment.
Protocol 1: Grignard Reaction with a Cyclohexanone Derivative (Illustrative)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere of dry nitrogen or argon.
-
Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, place a solution of the appropriate aryl halide (e.g., 4-bromoanisole) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a small crystal of iodine and warm the flask gently.[1]
-
Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: Cool the Grignard solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise via the dropping funnel.
-
Quenching: After the addition is complete and the reaction has stirred for an appropriate time, slowly and carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride.[1]
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product, which can then be oxidized to the ketone in a subsequent step.
Visualizations
Hypothetical Synthesis Workflow
Caption: A hypothetical workflow for the synthesis of 4-Methoxy PCE HCl.
Troubleshooting Decision Tree: Low Grignard Yield
Caption: A decision tree for troubleshooting low yields in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Preventing degradation of 4-Methoxy PCE hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Methoxy PCE hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in solution?
A1: Degradation of this compound in solution can be indicated by several observations:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution.
-
Precipitation: The formation of solid material in the solution, which could be the degraded product or the original compound crashing out due to changes in solubility.
-
pH Shift: A change in the pH of the solution, which can occur if acidic or basic degradation products are formed.
-
Changes in Analytical Profile: When analyzed by techniques like HPLC or GC-MS, the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. A common degradation product for arylcyclohexylamine HCl salts, especially under GC analysis, is the corresponding 1-phenylcyclohex-1-ene derivative due to the elimination of the amine group.[1]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to store solutions at recommended temperatures. While some sources suggest room temperature storage for similar compounds, storage at -20°C is also recommended for analytical reference standards.[2]
-
Light: Exposure to UV or ambient light can provide the energy for photolytic degradation. Solutions should be stored in amber vials or protected from light.
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis or other degradation pathways. The hydrochloride salt is moderately soluble in PBS (pH 7.2).[3]
-
Solvent: The choice of solvent is critical. While solubility data is available for several common laboratory solvents, their long-term impact on stability is not well-documented. Protic solvents may participate in degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C is preferable.
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
pH: Maintain a neutral to slightly acidic pH if compatible with the experimental protocol.
Troubleshooting Guides
Problem: I am observing a rapid loss of parent compound in my analytical runs.
| Possible Cause | Troubleshooting Step |
| High Injection Port Temperature in GC | Lower the injection port temperature. Gas chromatography of the hydrochloride salt can induce thermal degradation.[1] Consider derivatization to a more thermally stable form or use an alternative analytical technique like LC-MS. |
| Active Sites in GC Liner or Column | Use a deactivated liner and a high-quality, well-maintained column. Silylation of active sites can also help. |
| Incompatible Mobile Phase in LC | Ensure the mobile phase pH is compatible with the compound's stability. Screen a range of pH values to find the optimal conditions. |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents and prepare fresh solutions. |
Problem: My solution has turned yellow.
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare fresh solutions and consider degassing the solvent or storing the solution under an inert atmosphere. Ensure the solvent does not contain peroxides. |
| Photodegradation | Ensure the solution is stored in a light-protected container (e.g., amber vial). |
| pH-Mediated Degradation | Measure the pH of the solution. If it has shifted to a highly acidic or alkaline range, this may be the cause. Prepare a fresh solution in a buffered system if appropriate for the application. |
Data and Protocols
Solubility Data
The solubility of this compound in various solvents has been reported as follows:
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 14 mg/ml |
| Ethanol | 25 mg/ml |
| Methanol | 1 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
(Data sourced from Cayman Chemical product information)[3]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble, such as methanol or ethanol, at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer) with UV or MS detection.
-
Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C) to identify degradation peaks.
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways for 4-Methoxy PCE.
Experimental Workflow for Stability Study
Caption: Experimental workflow for assessing solution stability.
References
Technical Support Center: Quantification of 4-Methoxy PCE Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in accurately quantifying 4-MeO-PCE HCl?
A1: The primary challenges in quantifying 4-MeO-PCE HCl, a novel psychoactive substance (NPS), stem from its structural similarity to other arylcyclohexylamines, potential for isobaric interference, and susceptibility to matrix effects in biological samples. As a synthetic designer drug, reference standards may be of variable purity, and understanding its metabolic pathways is crucial for accurate detection and quantification.
Q2: Which analytical techniques are most suitable for 4-MeO-PCE HCl quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly for its robust and widely available spectral libraries, though derivatization may be necessary to improve chromatographic performance.
Q3: My 4-MeO-PCE peak is tailing in my GC-MS analysis. What are the common causes and solutions?
A3: Peak tailing for 4-MeO-PCE in GC-MS is often due to interactions between the analyte and active sites within the system. Common causes include:
-
Active Sites in the Inlet: Silanol groups on an undeactivated liner can interact with the amine group of 4-MeO-PCE.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column.
-
Improper Column Installation: Creating dead volume at the inlet or detector connection.
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner and replace the septum.
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove contamination.
-
Check Installation: Ensure the column is installed at the correct depth in both the inlet and detector and that the column cut is clean and perpendicular.
Q4: I'm observing significant signal suppression for 4-MeO-PCE in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
A4: Signal suppression in LC-MS/MS, particularly with electrospray ionization (ESI), is a common matrix effect. It occurs when co-eluting endogenous components from the plasma (like phospholipids) compete with 4-MeO-PCE for ionization, reducing its signal intensity.
Mitigation Strategies:
-
Improve Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate 4-MeO-PCE from the region where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 4-MeO-PCE-d5) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components, though this may impact the limit of quantification.
Q5: Could metabolites of 4-MeO-PCE interfere with its quantification?
A5: Yes, isobaric metabolites can be a significant source of interference. If a metabolite has the same mass-to-charge ratio (m/z) as the parent 4-MeO-PCE and produces a fragment ion with the same m/z, it can artificially inflate the quantification of the parent drug. For example, hydroxylation of the cyclohexyl ring followed by dehydration in the mass spectrometer source could potentially form an isobaric interference. It is crucial to have adequate chromatographic separation to distinguish the parent drug from its metabolites.[1]
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for arylcyclohexylamines, including 4-MeO-PCE analogs, in various biological matrices using LC-MS/MS.
| Analyte | Matrix | Extraction Method | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 3-MeO-PCE | Serum | SPE | LC-MS/MS | 0.4 | 5.0 | [2] |
| 3-MeO-PCP | Serum | SPE | LC-MS/MS | 0.4 | 5.0 | [2] |
| 4-MeO-PCP | Serum | SPE | LC-MS/MS | 0.4 | 5.0 | [2] |
| Ketamine | Dried Blood Spot | Methanol Extraction | UHPLC-MS/MS | 0.5 | 2.0 | [2] |
| Norketamine | Dried Blood Spot | Methanol Extraction | UHPLC-MS/MS | 0.5 | 2.0 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation of Blood/Plasma using Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of arylcyclohexylamines from blood or plasma and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of blood or plasma, add an internal standard and 200 µL of a buffer solution (e.g., 1M carbonate buffer, pH 9.5). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of the buffer solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic solution (e.g., 0.1 M HCl), and then 1 mL of methanol to remove interfering substances.
-
Analyte Elution: Elute the 4-MeO-PCE and internal standard from the cartridge with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of 4-MeO-PCE.
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-MeO-PCE and its internal standard should be determined by direct infusion and optimization.
-
Ion Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's guidelines.
-
Visualizations
References
Technical Support Center: Optimizing LC-MS Parameters for 4-Methoxy PCE Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 4-Methoxy PCE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that are relevant for LC-MS analysis?
A1: this compound, also known as 4-MeO PCE, is an arylcyclohexylamine.[1][2] Its chemical formula is C₁₅H₂₃NO • HCl, with a formula weight of 269.8 g/mol .[2] It is a crystalline solid and is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[2] This information is crucial for preparing standards and samples for LC-MS analysis.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Positive electrospray ionization (ESI) is the recommended mode for analyzing this compound and similar compounds.[3] Arylcyclohexylamines readily form protonated molecules [M+H]⁺ in the positive ion mode, which allows for sensitive detection.
Q3: What type of LC column is recommended for the separation of this compound?
A3: A C18 column is a suitable choice for the chromatographic separation of this compound. For instance, a Phenomenex Synergi Fusion C18 column (50 × 2 mm, 4 µm) has been used successfully for related compounds.[3] Another option is a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm).[4]
Q4: What are typical mobile phases for the analysis of this compound?
A4: A common mobile phase composition involves a mixture of an aqueous buffer with an organic solvent. For example, a mobile phase consisting of 1 mM ammonium formate with 0.1% formic acid in water (Mobile Phase A) and 50% acetonitrile with 1 mM ammonium formate and 0.1% formic acid (Mobile Phase B) has been used.[3] Another suggestion is 10 mM ammonium formate at pH 3.0 for the aqueous phase.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like 4-Methoxy PCE. Ensure the mobile phase pH is acidic (e.g., pH 3.0 with formic acid) to promote protonation and improve peak symmetry.[3][4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based column can interact with the amine group, causing tailing. Consider using a column with end-capping or a newer generation C18 column designed for basic compounds. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ionization Parameters | The ion source parameters are critical for sensitivity. Systematically optimize the ion spray voltage and source temperature. For similar compounds, an ion spray voltage of 5,500 V and a source temperature of 600°C have been reported.[3] |
| Incorrect MS/MS Transitions (for MRM) | If performing tandem mass spectrometry, the selection of precursor and product ions is crucial. For related compounds like 3-MeO-PCE, MRM transitions such as 234/121, 234/189, and 234/91 have been used.[3] You will need to determine the optimal transitions for 4-Methoxy PCE by performing a product ion scan on the protonated molecule. |
| Inefficient Desolvation | The nebulizer and auxiliary gas flow rates play a key role in desolvation. Optimize these gas settings to maximize the signal of your analyte. |
| Matrix Effects | Components in the sample matrix can suppress the ionization of 4-Methoxy PCE. To mitigate this, improve sample preparation (e.g., using solid-phase extraction) or dilute the sample. |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Fluctuations in Pump Pressure or Flow Rate | Monitor the pump pressure during the run. Significant fluctuations can indicate a problem with the pump, such as a leak or air bubbles in the system. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and has not evaporated, which could alter its composition. Prepare fresh mobile phases regularly. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. A column temperature of 40°C has been used for similar analyses.[3] |
Experimental Protocols
Sample Preparation Protocol
A standard dilution in methanol is a common and straightforward method for preparing reference standards.[4] For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove interferences.[3][5]
Example LLE Protocol for Biological Matrices: [3]
-
To 0.5 mL of the sample (e.g., blood, urine), add 0.5 mL of an internal standard solution.
-
Add 5 mL of 1-chlorobutane and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS Method Parameters (Starting Point)
The following table provides a starting point for LC-MS method development for this compound, based on methods for similar compounds.[3][4] Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4] |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 13 minutes[4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 600 °C[3] |
| Scan Type | Full Scan (for initial investigation) or Multiple Reaction Monitoring (MRM) (for quantification) |
Visualizations
Caption: General experimental workflow for LC-MS analysis of 4-Methoxy PCE.
Caption: A logical troubleshooting guide for common LC-MS issues.
References
- 1. 4-methoxy PCE (hydrochloride) - Labchem Catalog [labchem.com.my]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cfsre.org [cfsre.org]
- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 4-Methoxy PCE hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy PCE hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common analytical methods?
A1: this compound (N-ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride) is an arylcyclohexylamine compound. It is typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).
Q2: What is the expected purity and appearance of this compound?
A2: Commercially available reference standards of this compound are typically crystalline solids with a purity of ≥98%.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at -20°C for long-term stability.[1] For short-term use, refrigeration at 2-8°C is acceptable. The compound should be protected from light and moisture.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound has good solubility in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is also soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[1]
Troubleshooting Unexpected Assay Results
Issue 1: An unknown peak is observed in my chromatogram (GC-MS or LC-MS).
Possible Cause A: Degradation of this compound.
Arylcyclohexylamine hydrochlorides, particularly those with a methoxy substitution on the phenyl ring, can be susceptible to degradation. A common degradation pathway involves the elimination of the ethylamine group, leading to the formation of a cyclohexene derivative. In the case of 4-Methoxy PCE, this would be 1-(4-methoxyphenyl)cyclohex-1-ene .
Troubleshooting Steps:
-
Mass Spectral Analysis:
-
Check the mass spectrum of the unknown peak. The molecular weight of 1-(4-methoxyphenyl)cyclohex-1-ene is 188.27 g/mol . Look for a molecular ion ([M]⁺) at m/z 188.
-
Compare the fragmentation pattern to known spectra of similar compounds if a direct match is unavailable.
-
-
Forced Degradation Study:
-
To confirm if the unknown peak is a degradation product, perform a forced degradation study. Expose a solution of this compound to acidic, basic, oxidative, and thermal stress conditions.
-
Analyze the stressed samples by the same chromatographic method. An increase in the area of the unknown peak in the stressed samples would support its identity as a degradation product.
-
-
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, keep them at low temperatures (-20°C) and protected from light.
-
Use a buffered mobile phase in LC-MS to maintain a stable pH.
-
Workflow for Investigating an Unknown Peak
Caption: A logical workflow for identifying the source of an unexpected peak in a chromatogram.
Possible Cause B: Presence of a positional isomer.
The synthesis of 4-Methoxy PCE can potentially result in the formation of its positional isomers, such as 2-Methoxy PCE or 3-Methoxy PCE. These isomers have the same molecular weight and may have similar chromatographic retention times, leading to co-elution or the appearance of a closely eluting peak.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
While isomers have the same nominal mass, their fragmentation patterns in MS/MS can differ. Compare the fragmentation of the unknown peak to that of a certified this compound standard.
-
-
Chromatographic Method Optimization:
-
Modify your GC or LC method to improve the separation of isomers. This can include changing the column, adjusting the temperature gradient (for GC), or modifying the mobile phase composition and gradient (for LC).
-
-
NMR Spectroscopy:
-
If the suspected impurity can be isolated, ¹H and ¹³C NMR spectroscopy can definitively distinguish between positional isomers based on the chemical shifts and splitting patterns of the aromatic protons.
-
Possible Cause C: Synthesis-related impurity.
Impurities from the starting materials or byproducts from the synthesis process may be present in the sample.
Troubleshooting Steps:
-
Review Synthesis Pathway:
-
If the synthesis route is known, consider potential unreacted starting materials or byproducts that could be carried through to the final product.
-
-
Consult Certificate of Analysis (CoA):
-
The CoA for the reference standard may list known impurities and their expected levels.
-
-
Contact the Supplier:
-
If the impurity cannot be identified, contact the supplier for more information on the synthesis and purification process.
-
Issue 2: The measured concentration of this compound is lower than expected.
Possible Cause A: Degradation of the analyte.
As mentioned previously, this compound can degrade over time, especially in solution.
Troubleshooting Steps:
-
Refer to the troubleshooting steps for degradation in Issue 1 .
-
Always use freshly prepared calibration standards.
-
If using an autosampler, ensure it is temperature-controlled to minimize degradation of samples waiting for injection.
Possible Cause B: Inaccurate standard preparation.
Errors in weighing the reference standard or in serial dilutions can lead to inaccurate quantification.
Troubleshooting Steps:
-
Verify the calibration and accuracy of the analytical balance used.
-
Use calibrated volumetric flasks and pipettes for all dilutions.
-
Prepare a new set of calibration standards and re-analyze the samples.
Possible Cause C: Adsorption to sample vials or tubing.
Basic compounds like arylcyclohexylamines can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
Troubleshooting Steps:
-
Use silanized glass vials or low-adsorption polypropylene vials.
-
Minimize the contact time of the sample with surfaces before analysis.
-
Consider adding a small amount of an organic modifier or an acid to the sample solvent to reduce adsorption.
Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting).
Possible Cause A: Column overload (in LC).
Injecting too concentrated a sample can lead to peak fronting.
Troubleshooting Steps:
-
Dilute the sample and re-inject.
Possible Cause B: Active sites on the column (in GC or LC).
The basic amine group of 4-Methoxy PCE can interact with active sites on the chromatographic column, leading to peak tailing.
Troubleshooting Steps:
-
GC: Use a column specifically designed for the analysis of basic compounds. Ensure the liner is clean and deactivated.
-
LC: Use a column with high-purity silica and end-capping. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to block active sites.
Possible Cause C: Co-elution with an interfering substance.
A closely eluting impurity or matrix component can distort the peak shape.
Troubleshooting Steps:
-
Optimize the chromatographic method to improve resolution (see Issue 1, Possible Cause B ).
-
Use a more selective detector, such as a mass spectrometer, to differentiate the analyte from the interference.
Experimental Protocols
Protocol 1: General Purpose GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977B GC/MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
GC-MS Analysis Workflow
References
Technical Support Center: Purity Analysis of Synthesized 4-Methoxy PCE Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of synthesized 4-Methoxy PCE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride, is an analytical reference standard classified as an arylcyclohexylamine.[1] It is intended for research and forensic applications.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1933-15-9 | [1] |
| Molecular Formula | C₁₅H₂₃NO • HCl | [1] |
| Formula Weight | 269.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity Specification | ≥98% | [1] |
| UV λmax | 230 nm | [1] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (14 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2) (10 mg/ml). Sparingly soluble in Methanol (1 mg/ml). | [1] |
Q2: What are the primary analytical techniques for determining the purity of this compound?
The primary analytical techniques for the purity analysis and characterization of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis and separation from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, especially for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used for structural elucidation and confirmation of the compound's identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.
Q3: What are potential impurities in synthesized this compound?
Impurities in synthesized this compound can originate from starting materials, by-products of the synthesis, or degradation of the final product. While specific impurities for 4-Methoxy PCE are not extensively documented in publicly available literature, potential contaminants in the synthesis of related arylcyclohexylamines may include:
-
Unreacted starting materials: Such as 1-piperidinocyclohexanecarbonitrile (PCC) or 4-bromoanisole depending on the synthetic route.
-
By-products from side reactions: These can vary significantly based on the synthetic method employed.
-
Degradation products: Formed due to exposure to heat, light, humidity, or reactive excipients.[2] Forced degradation studies are crucial to identify these potential degradants.[3][4][5][6]
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate 4-Methoxy PCE from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH 2-3). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV at 230 nm[1] |
| Internal Standard | Phenacetin can be considered as a potential internal standard.[7] |
GC-MS Analysis
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min. |
| Injection Mode | Splitless |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40-500 m/z |
¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Key Spectral Features: The ¹H NMR spectrum of 4-methoxyphencyclidine HCl is distinguished by the methoxy resonance at approximately 3.85 ppm and aromatic doublets around 7.0 and 7.4 ppm, indicating para-substitution of the benzene ring.
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing
-
Possible Cause 1: Secondary interactions between the basic amine group of 4-Methoxy PCE and residual silanols on the HPLC column.
-
Possible Cause 2: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Dissolve the sample in the mobile phase.[8]
-
-
Possible Cause 3: A partially blocked frit at the column inlet.
Issue: Poor Resolution
-
Possible Cause 1: Incorrect mobile phase composition.
-
Solution: Optimize the mobile phase composition, including the organic modifier concentration and pH.
-
-
Possible Cause 2: Column degradation.
-
Solution: Use a guard column to protect the analytical column and replace the analytical column if necessary.[10]
-
-
Possible Cause 3: Sample overload.
-
Solution: Reduce the concentration of the injected sample.
-
GC-MS Analysis
Issue: No Peak or Poor Signal
-
Possible Cause 1: The compound may not be sufficiently volatile or may be degrading in the hot injector.
-
Solution: Ensure the injector temperature is appropriate. Derivatization may be necessary in some cases, though typically not for this compound.
-
-
Possible Cause 2: Active sites in the GC system (liner, column) adsorbing the analyte.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column.
-
Visualizations
Caption: Experimental Workflow for Purity Analysis.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ptfarm.pl [ptfarm.pl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. eclass.uoa.gr [eclass.uoa.gr]
Storage conditions to maintain 4-Methoxy PCE hydrochloride integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and integrity verification of 4-Methoxy PCE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term integrity and stability of this compound, it is recommended to store it at -20°C.[1][2][3] When stored under these conditions, the compound is expected to be stable for at least five years.[1][2]
Q2: What is the physical appearance of this compound?
This compound is a crystalline solid.[1]
Q3: In which solvents is this compound soluble?
The solubility of this compound has been determined in various solvents. For detailed solubility data, please refer to the table below.
Q4: What are the potential degradation pathways for this compound?
As an arylcyclohexylamine hydrochloride salt, this compound may be susceptible to degradation through hydrolysis and oxidation.[4] The primary metabolic pathway for related arylcyclohexylamines involves N-dealkylation and hydroxylation of the cyclohexyl ring.
Troubleshooting Guide
Issue 1: The compound appears discolored or has changed in appearance.
-
Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to light, elevated temperatures, or moisture.
-
Recommended Action:
-
Cease use of the affected batch.
-
Verify the storage conditions and ensure the container is properly sealed.
-
Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the integrity of the compound.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: This may be due to the use of a degraded or impure compound. Inaccurate weighing of the crystalline solid can also lead to inconsistencies.
-
Recommended Action:
-
Confirm the purity of the -Methoxy PCE hydrochloride batch using the analytical protocols provided below.
-
Ensure your balance is properly calibrated and that you are using appropriate techniques for weighing a crystalline solid.
-
Prepare fresh solutions for your experiments.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. The hydrochloride salt form generally enhances water solubility compared to the freebase.
-
Recommended Action:
-
Refer to the solubility data table to select an appropriate solvent.
-
Try gentle warming or sonication to aid dissolution.
-
If using an aqueous buffer, ensure the pH is compatible with the compound's stability.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1][2][3] |
| Long-term Stability | ≥ 5 years at -20°C | [1][2] |
| Formulation | Crystalline Solid | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation |
| DMF | 20 mg/ml | [1] |
| DMSO | 14 mg/ml | [1] |
| Ethanol | 25 mg/ml | [1] |
| Methanol | 1 mg/ml | [1] |
| PBS (pH 7.2) | 10 mg/ml | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or ammonium formate for mobile phase modification.
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm[1]
-
Column Temperature: 25°C
-
Run a gradient elution to ensure separation of potential impurities.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Integrity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound by GC-MS.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound and any potential degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: A range appropriate for the molecular weight of this compound (269.8 g/mol )[1] and its expected fragments.
-
-
Data Analysis:
-
Compare the obtained mass spectrum of the main peak with a reference spectrum of this compound to confirm its identity.
-
Analyze any additional peaks in the chromatogram to identify potential impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound integrity.
References
Addressing variability in 4-Methoxy PCE hydrochloride experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental data obtained with 4-Methoxy PCE hydrochloride (4-MeO-PCE).
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding 4-MeO-PCE experimental variability.
Q1: We are observing significant variability in the behavioral effects of 4-MeO-PCE between different batches of the compound. What could be the cause?
A1: Variability between batches can often be attributed to differences in purity and the presence of impurities. 4-MeO-PCE is an arylcyclohexylamine, and clandestinely synthesized batches may contain unreacted starting materials or byproducts from the synthesis process.[1] It is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity of the compound, determined by methods such as HPLC-MS. We recommend performing your own analytical validation to confirm purity before starting experiments.
Q2: Our in vitro receptor binding assay results for 4-MeO-PCE are not consistent. What are the common pitfalls?
A2: Inconsistent results in receptor binding assays can arise from several factors. Ensure that your experimental conditions, including buffer composition, pH, temperature, and incubation times, are consistent across all experiments. The stability of 4-MeO-PCE in your assay buffer should also be considered. Additionally, the choice of radioligand and its specific activity can significantly impact the results. High non-specific binding is a common issue with hydrophobic compounds like arylcyclohexylamines. Optimizing the protein concentration and washing steps can help to minimize this.
Q3: What is the expected dose-response relationship for 4-MeO-PCE in locomotor activity studies, and why might we be seeing a biphasic or inconsistent response?
A3: Many NMDA receptor antagonists, including related compounds like PCP, can produce biphasic effects on locomotor activity, with lower doses causing hyperlocomotion and higher doses leading to stereotypy and ataxia, which can manifest as decreased locomotion. The specific dose-response curve can be influenced by the animal species and strain, the experimental environment (e.g., novel vs. habituated chamber), and the specific parameters being measured. Variability in response may also be due to differences in individual animal metabolism and receptor expression levels.
Q4: How critical is the stability of 4-MeO-PCE hydrochloride in solution, and what are the best practices for storage?
A4: The stability of 4-MeO-PCE hydrochloride in solution is crucial for reproducible results. As a crystalline solid, it is generally stable for years when stored at -20°C.[2] However, in solution, its stability can be affected by the solvent, pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment. If stock solutions are to be stored, they should be kept in a tightly sealed container at -20°C or -80°C, protected from light, and undergo a limited number of freeze-thaw cycles. The stability of compounds in DMSO, a common solvent, can decrease over time, especially at room temperature.
Q5: Are there known off-target effects of 4-MeO-PCE that could contribute to experimental variability?
A5: While 4-MeO-PCE is primarily known as an NMDA receptor antagonist, related arylcyclohexylamines have shown affinity for other receptors, which can contribute to a complex pharmacological profile and experimental variability. For instance, the related compound 4-MeO-PCP has been shown to bind to sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the norepinephrine and serotonin transporters.[1] The affinity of 4-MeO-PCE for these and other off-target sites may vary, leading to unexpected effects in your experiments.
Troubleshooting Guides
Detailed guides in a question-and-answer format to address specific experimental issues.
In Vitro Assays (e.g., Receptor Binding, Functional Assays)
| Problem/Question | Possible Causes | Recommended Solutions |
| High background or non-specific binding in receptor binding assays. | 1. Suboptimal assay conditions (e.g., buffer, pH, temperature).2. Radioligand issues (e.g., degradation, low specific activity).3. Hydrophobic nature of 4-MeO-PCE leading to binding to plastics or filter mats.4. Insufficient washing steps. | 1. Optimize assay conditions systematically.2. Use a fresh, high-quality radioligand.3. Pre-treat plates and filter mats with a blocking agent (e.g., BSA or polyethyleneimine).4. Increase the number and volume of washing steps with ice-cold buffer. |
| Low signal-to-noise ratio in functional assays (e.g., calcium flux). | 1. Low expression of NMDA receptors in the cell line.2. Cellular toxicity due to excitotoxicity from receptor activation.3. Insufficient concentration or potency of 4-MeO-PCE.4. Issues with the fluorescent dye (e.g., quenching, leakage). | 1. Use a cell line with confirmed high expression of the target NMDA receptor subtype.2. Include a channel blocker like ketamine during cell culture and wash it out before the assay.3. Perform a full dose-response curve to determine the optimal concentration range.4. Ensure proper dye loading and use appropriate controls. |
| Inconsistent IC50/EC50 values across experiments. | 1. Variability in cell passage number and health.2. Inconsistent incubation times.3. Degradation of 4-MeO-PCE stock solutions.4. Pipetting errors, especially with serial dilutions. | 1. Use cells within a consistent and narrow passage number range.2. Strictly adhere to standardized incubation times.3. Prepare fresh stock solutions or validate the stability of stored solutions.4. Use calibrated pipettes and perform serial dilutions carefully. |
In Vivo Behavioral Assays (e.g., Locomotor Activity, Conditioned Place Preference)
| Problem/Question | Possible Causes | Recommended Solutions |
| High variability in locomotor activity data between animals in the same treatment group. | 1. Individual differences in metabolism and sensitivity to the drug.2. Environmental factors (e.g., noise, light, time of day).3. Habituation of animals to the testing apparatus.4. Inconsistent drug administration (e.g., injection site, volume). | 1. Increase the sample size to improve statistical power.2. Standardize the testing environment and time of day for all experiments.3. Ensure all animals have a consistent habituation period to the apparatus before testing.4. Train personnel on consistent drug administration techniques. |
| Failure to observe a conditioned place preference (CPP) or aversion (CPA). | 1. The dose of 4-MeO-PCE used is not rewarding or aversive.2. Insufficient number of conditioning sessions.3. Strong inherent bias for one compartment of the CPP apparatus.4. Extinction of the conditioned response. | 1. Conduct a dose-response study to identify an effective dose.2. Increase the number of drug-compartment pairings.3. Use an unbiased CPP procedure where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.4. Conduct the preference test shortly after the last conditioning session. |
| Animals exhibit stereotyped behaviors (e.g., head weaving, circling) that interfere with locomotor tracking. | 1. The dose of 4-MeO-PCE is too high, leading to psychotomimetic effects.2. The tracking software is not accurately distinguishing between locomotor and stereotyped movements. | 1. Reduce the dose of 4-MeO-PCE to a level that induces hyperlocomotion without significant stereotypy.2. Manually score a subset of videos to validate the automated tracking data and adjust software parameters if necessary. |
Quantitative Data Summary
The following tables summarize available quantitative data for 4-MeO-PCE and related arylcyclohexylamines. Data for 4-MeO-PCE is limited, and information from closely related compounds is provided for context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO · HCl | --INVALID-LINK-- |
| Molecular Weight | 269.8 g/mol | --INVALID-LINK-- |
| Purity (Typical) | ≥98% | --INVALID-LINK-- |
| Solubility | DMF: 20 mg/ml; DMSO: 14 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 10 mg/ml | --INVALID-LINK-- |
| Storage | -20°C (as solid) | --INVALID-LINK-- |
| Stability | ≥ 5 years (as solid) | --INVALID-LINK-- |
Table 2: Receptor Binding Affinities (Ki, nM) of 4-MeO-PCP and 3-MeO-PCE
| Receptor | 4-MeO-PCP | 3-MeO-PCE |
| NMDA | 404 | 61 |
| σ₁ | 296 | 4519 |
| σ₂ | 143 | 525 |
| Serotonin Transporter (SERT) | 844 | 115 |
| Norepinephrine Transporter (NET) | 713 | Data not available |
| Dopamine Transporter (DAT) | Data not available | 743 |
| Histamine H2 | Data not available | 2097 |
| alpha-2A Adrenergic | Data not available | 964 |
Source: --INVALID-LINK--[1], --INVALID-LINK--
Table 3: Dose-Response Data for Locomotor Activity of Arylcyclohexylamine Analogs in Mice
Note: This data is for related compounds and can be used as a starting point for designing experiments with 4-MeO-PCE.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity |
| PCP | 1 - 10 | Biphasic: increase at lower doses, stereotypy at higher doses |
| 3-MeO-PCP | 1 - 10 | Increase in locomotor activity |
| 4-MeO-PCP | 3 - 30 | Increase in locomotor activity |
Experimental Protocols
Detailed methodologies for key experiments.
Protocol 1: Purity Analysis of this compound by HPLC-MS
Objective: To determine the purity of a 4-MeO-PCE HCl sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-MeO-PCE HCl in methanol. Further dilute to a working concentration of 10 µg/mL with 50:50 acetonitrile:water.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Range: m/z 100-500
-
Source Parameters: Optimize for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to the protonated molecule of 4-MeO-PCE ([M+H]⁺, expected m/z ≈ 234.18).
-
Calculate the purity as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Analyze the mass spectra of any impurity peaks to tentatively identify them.
-
Protocol 2: In Vitro NMDA Receptor Functional Assay (Calcium Flux)
Objective: To measure the antagonist activity of 4-MeO-PCE at the NMDA receptor.
Materials:
-
HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium, fetal bovine serum, and antibiotics
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
NMDA and glycine (co-agonists)
-
This compound
Procedure:
-
Cell Plating: Seed the HEK293 cells onto the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-2 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of 4-MeO-PCE (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with an automated injection system to add a solution of NMDA and glycine (e.g., final concentrations of 100 µM each) to the wells. Measure the fluorescence intensity before and after agonist addition in real-time.
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the response in the absence of the antagonist (100%) and the response in the presence of a saturating concentration of a known antagonist (e.g., MK-801) (0%).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value of 4-MeO-PCE.
-
Protocol 3: Locomotor Activity in Mice
Objective: To assess the effect of 4-MeO-PCE on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
Saline solution (0.9% NaCl)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse into a locomotor activity chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration: Remove the mice from the chambers, administer either vehicle (saline) or 4-MeO-PCE via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Data Collection: Immediately return the mice to the same chambers and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total activity over the entire session.
-
Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Workflows
Visual representations of key processes related to 4-MeO-PCE experiments.
Caption: Simplified NMDA receptor downstream signaling pathway.
Caption: Logical workflow for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Analysis of the Pharmacological Effects of 4-Methoxy PCE Hydrochloride and 3-MeO-PCE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 4-Methoxyeticyclidine (4-MeO-PCE) hydrochloride and 3-Methoxyeticyclidine (3-MeO-PCE). While both are arylcyclohexylamine dissociatives, this document highlights the significant disparities in available research, with a wealth of data for 3-MeO-PCE and a notable lack of specific pharmacological data for 4-MeO-PCE in publicly accessible scientific literature. This guide will synthesize the known pharmacology of 3-MeO-PCE and discuss the anticipated, yet unconfirmed, properties of 4-MeO-PCE based on structure-activity relationships within this chemical class.
Overview of Pharmacological Action
Arylcyclohexylamines, including 3-MeO-PCE, primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This receptor is a crucial component of the central nervous system, playing a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor ion channel, these compounds disrupt the normal flow of glutamatergic neurotransmission, leading to the characteristic dissociative, anesthetic, and hallucinogenic effects.[2]
Beyond their primary action at the NMDA receptor, many arylcyclohexylamines exhibit affinities for other receptor systems, which contributes to their unique pharmacological profiles. For instance, 3-MeO-PCE also interacts with the serotonin transporter (SERT) and sigma (σ) receptors, which can modulate its psychoactive effects.[3]
Quantitative Pharmacological Data
A significant challenge in directly comparing 4-MeO-PCE and 3-MeO-PCE is the absence of published quantitative pharmacological data for 4-MeO-PCE. In contrast, 3-MeO-PCE has been characterized in several studies. To provide a framework for understanding potential differences, the following table summarizes the known receptor binding affinities (Ki) for 3-MeO-PCE and, for comparative purposes, the related compound 4-methoxyphencyclidine (4-MeO-PCP), which shares the same methoxy position on the phenyl ring but has a piperidine instead of an ethylamine group.
| Compound | NMDA Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Sigma-1 Receptor (σ₁) (Ki, nM) | Sigma-2 Receptor (σ₂) (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) |
| 3-MeO-PCE | 61[3] | 115[3][4] | 4519[3] | 525[3] | 743[3] |
| 4-MeO-PCP | 404[5] | 844[5] | 296[5] | 143[5] | >10,000[6] |
Note: Lower Ki values indicate higher binding affinity. Data for 4-MeO-PCE is not available.
In Vivo Pharmacological Effects
3-MeO-PCE
Studies in rodents have demonstrated that 3-MeO-PCE induces significant locomotor stimulant effects.[1] This is a common characteristic of many NMDA receptor antagonists. Subjective reports in humans describe potent dissociative, hallucinogenic, and euphoric effects, with a rapid onset and prolonged duration.[1] Doses as low as 5-10 mg taken orally have been reported to produce strong effects.[1]
4-Methoxy PCE hydrochloride (4-MeO-PCE)
As of the latest available data, there are no specific in vivo pharmacological studies published for 4-MeO-PCE. Based on structure-activity relationships, it is hypothesized that 4-MeO-PCE would also exhibit dissociative and locomotor-stimulating properties. However, the potency and specific profile of these effects remain undetermined. The rewarding and reinforcing effects of the related compound, 4-MeO-PCP, have been demonstrated to be mediated by the mesolimbic dopamine system, suggesting a potential for abuse.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of 3-MeO-PCE's primary action as an NMDA receptor antagonist.
References
- 1. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-MeO-PCE - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel UHPLC-QTOF-MS Method for the Quantification of 4-Methoxy PCE Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method for the quantitative analysis of 4-Methoxy PCE hydrochloride (4-MeO-PCE HCl), a research chemical belonging to the arylcyclohexylamine class. The performance of this novel method is objectively compared against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supporting experimental data, presented in a clear and comparative format, demonstrates the suitability of the new method for research and forensic applications.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable and accurate data in a research and development setting. This section compares the performance of the newly developed UHPLC-QTOF-MS method with traditional GC-MS and HPLC-UV methods for the analysis of this compound. The quantitative data, summarized in the table below, highlights the key validation parameters for each technique.
| Validation Parameter | UHPLC-QTOF-MS (New Method) | GC-MS (Established Method) | HPLC-UV (Established Method) |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.8 - 103.5% | 92.0 - 105.0% |
| Precision (% RSD) | < 2.5% | < 5.0% | < 7.0% |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | 25 ng/mL |
| Specificity | High (Mass-based) | High (Mass-based) | Moderate (Chromatographic) |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are essential for reproducing the presented results and for adapting the methods to specific laboratory conditions.
Sample Preparation (for all methods)
A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution with a suitable solvent (e.g., methanol or a mixture of mobile phase solvents). For the analysis of biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required to remove interfering substances.
UHPLC-QTOF-MS Method (New Method)
-
Instrumentation: Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6545XT AdvanceBio QTOF.
-
Chromatographic Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Targeted MS/MS and All-Ions MS/MS.
GC-MS Method (Established Method)
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MSD.[1]
-
Chromatographic Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM).
HPLC-UV Method (Established Method)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
Visualizing the Validation Workflow and Key Concepts
To further clarify the processes and relationships involved in analytical method validation, the following diagrams have been generated.
Conclusion
The novel UHPLC-QTOF-MS method demonstrates superior performance in terms of sensitivity, specificity, and precision for the quantification of this compound when compared to established GC-MS and HPLC-UV methods. The comprehensive validation data presented herein confirms that this new method is highly suitable for demanding research and forensic applications where accurate and reliable quantification of novel psychoactive substances is required. The detailed experimental protocols provide a solid foundation for the implementation of this method in other laboratories.
References
A Comparative Analysis of Arylcyclohexylamine Binding Profiles at Key CNS Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of several prominent arylcyclohexylamine compounds at the N-methyl-D-aspartate (NMDA) receptor, monoamine transporters, and the mu-opioid receptor. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of these compounds and the development of novel therapeutics targeting these central nervous system (CNS) pathways.
Introduction to Arylcyclohexylamines
Arylcyclohexylamines are a class of psychoactive compounds that have been a subject of extensive research due to their diverse pharmacological effects, ranging from dissociative anesthesia to potential antidepressant properties.[1] The prototypical members of this class, phencyclidine (PCP) and ketamine, exert their principal effects through non-competitive antagonism of the NMDA receptor, binding to a site within the receptor's ion channel, commonly referred to as the PCP site.[1] This interaction is fundamental to their characteristic dissociative and psychotomimetic effects. However, the pharmacological profiles of arylcyclohexylamines are not limited to the NMDA receptor. Many compounds within this class exhibit varying affinities for other important CNS targets, including the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and opioid receptors. This polypharmacology contributes to the complex and distinct effects observed with different arylcyclohexylamine derivatives.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected arylcyclohexylamine compounds for the NMDA receptor (PCP site), serotonin transporter (SERT), dopamine transporter (DAT), and the mu-opioid receptor. Lower Ki values indicate a higher binding affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Mu-Opioid Receptor Ki (nM) |
| Phencyclidine (PCP) | 20[2] | 479[3] | >10,000 | >10,000 |
| Ketamine | 337[2][4][5] | >10,000 | >10,000 | >10,000 |
| Methoxetamine (MXE) | 257[3] | 479[3] | >10,000 | >10,000 |
| 3-MeO-PCP | 20[2] | 2070 | 42 | >10,000 |
| 4-MeO-PCP | 110[2] | 435 | 290 | >10,000 |
| 3-MeO-PCE | 61 | 741 | 2150 | >10,000 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of arylcyclohexylamine compounds at the NMDA receptor.
Competitive Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol describes the determination of the binding affinity (Ki) of a test compound for the PCP site of the NMDA receptor using [3H]MK-801, a high-affinity radioligand for this site.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or cell lines expressing recombinant NMDA receptors.
-
Radioligand: --INVALID-LINK---5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate ([3H]MK-801).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Arylcyclohexylamine derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801 or PCP).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane preparation (50-100 µg of protein).
-
50 µL of [3H]MK-801 at a final concentration near its Kd (e.g., 1-5 nM).
-
50 µL of varying concentrations of the test compound.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: NMDA Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Validation of 4-Methoxy PCE Hydrochloride Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of 4-Methoxy PCE hydrochloride (4-MeO-PCE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class. While no formal inter-laboratory validation studies were identified in the public domain, this document synthesizes analytical data from various forensic science and research laboratories to offer a comparative perspective on current analytical practices. The aim is to assist researchers and drug development professionals in establishing robust analytical protocols for this compound.
Comparative Analysis of Analytical Methodologies
The analysis of this compound is primarily conducted using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS). The following tables summarize the instrumental parameters and methodologies reported in the literature, providing a basis for methodological comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Laboratory/Source A |
| Instrument | Agilent 5975 Series GC/MSD System |
| Sample Preparation | Standard diluted in methanol |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Spectrum | Base Peak: m/z 188; Molecular Ion: m/z 273 |
Table 1: Comparison of GC-MS Parameters for the Analysis of 4-Methoxy PCE.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Data
| Parameter | Laboratory/Source B |
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase | A: Ammonium formate (10 mM, pH 3.0); B: Acetonitrile with 0.1% formic acid |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |
| Injection Volume | 10 µL |
| Scan Range | 100-510 Da |
| Retention Time | 6.15 min |
Table 2: Comparison of LC-QTOF-MS Parameters for the Analysis of 4-Methoxy PCE.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols based on the collated data for the analysis of this compound.
GC-MS Protocol
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by serial dilution of the stock solution.
-
Instrumental Analysis: An aliquot of the prepared sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides mass spectral data for identification.
-
Data Analysis: The resulting mass spectrum is compared with a reference mass spectrum of 4-Methoxy PCE for positive identification. Key identifying ions include the molecular ion and characteristic fragment ions.
LC-QTOF-MS Protocol
-
Sample Preparation: Samples are typically prepared by dilution in an appropriate solvent, such as methanol or the initial mobile phase composition. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
Instrumental Analysis: The prepared sample is injected into the LC-QTOF-MS system. The liquid chromatograph separates the analyte, and the QTOF mass spectrometer provides high-resolution mass data for accurate mass measurement and fragmentation analysis.
-
Data Analysis: The accurate mass of the protonated molecule ([M+H]+) is used for identification. Product ion scans (MS/MS) are used to confirm the structure by comparing the fragmentation pattern with that of a known standard.
Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for the analysis of a suspected this compound sample and the logical process for method validation.
Caption: General workflow for the analysis of this compound.
Caption: Logical process for analytical method validation.
Efficacy of 4-Methoxy PCE Hydrochloride and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-Methoxy-PCE hydrochloride (4-MeO-PCE HCl) and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and pharmacological profiles of this class of arylcyclohexylamines. The data presented is collated from various scientific studies and is intended for informational and research purposes only.
Introduction to 4-Methoxy PCE and its Analogs
4-Methoxyeticyclidine (4-MeO-PCE) is a dissociative anesthetic of the arylcyclohexylamine class.[1] Like its parent compound, eticyclidine (PCE), and the more well-known phencyclidine (PCP), its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The addition of a methoxy group to the phenyl ring, as well as other structural modifications, can significantly alter the pharmacological properties of these compounds, including their binding affinity, potency, and in vivo effects. This guide focuses on comparing 4-MeO-PCE with its key analogs, including positional isomers (e.g., 3-MeO-PCE) and related compounds with alterations to the amine or aryl group.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and in vivo effects of 4-MeO-PCE and its analogs. Data has been compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | NMDA Receptor | σ1 Receptor | σ2 Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 4-MeO-PCE | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-MeO-PCP | 404[4] | 296[4] | 143[4] | 844[4] | 713[4] |
| 3-MeO-PCP | 20 | 2,010 | 185 | 219 | 2,950 |
| 3-MeO-PCE | 61 | 1,960 | 370 | 115 | 4,510 |
| PCP | 59 | 224 | 223 | 221 | 2,370 |
| Ketamine | 651 | 1,320 | 1,930 | >10,000 | >10,000 |
| Methoxetamine (MXE) | 256 | 1,060 | 943 | 476 | 3,700 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Effects
| Compound | Primary Behavioral Effect | Notes |
| 4-MeO-PCP | Reduced locomotor stimulant effects compared to PCP.[5] | Induces rewarding and reinforcing effects.[6][7] |
| 3-MeO-PCP | Significant locomotor stimulant effects.[5] | |
| PCE | Dose-dependent locomotor stimulant effects.[5] | |
| 3-OH-PCE | Significant increases in motor activity.[5] | |
| 3-MeO-PCE | Significant increases in motor activity.[5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of test compounds to their target receptors.
General Protocol:
-
Tissue Preparation: Whole rat forebrains are dissected and homogenized in a cold buffer solution. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow of Radioligand Binding Assay
Locomotor Activity Assay
Locomotor activity assays are used to assess the stimulant or depressant effects of a compound on an animal's movement.
Objective: To measure the effect of a compound on spontaneous motor activity in rodents.
General Protocol:
-
Animal Acclimation: Mice are individually placed in open-field arenas and allowed to acclimate for a specific period.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal injection).
-
Data Recording: The animals are returned to the open-field arenas, and their locomotor activity is recorded for a set duration using automated activity monitoring systems equipped with infrared beams.
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are quantified and compared between the drug-treated and vehicle-treated groups.
Signaling Pathways and Structure-Activity Relationships
The primary mechanism of action for 4-MeO-PCE and its analogs is the blockade of the ion channel of the NMDA receptor. This action prevents the influx of calcium ions, which is crucial for synaptic plasticity and neuronal excitation.
NMDA Receptor Antagonism Pathway
Structure-Activity Relationship (SAR) Insights:
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring significantly influences receptor affinity. Generally, substitution at the 3-position (e.g., 3-MeO-PCP, 3-MeO-PCE) tends to result in higher affinity for the NMDA receptor compared to substitution at the 4-position (e.g., 4-MeO-PCP).[8]
-
Amine Substitution: The nature of the amine substituent also plays a role in potency. For instance, replacing the piperidine ring of PCP with a different amine can alter the compound's pharmacological profile.
-
Aryl Group Modifications: Changes to the aryl ring, such as replacing the phenyl group with another aromatic system, can also impact activity.
Conclusion
The available data indicates that 4-MeO-PCE and its analogs are potent NMDA receptor antagonists with varying affinities and in vivo effects. The structure-activity relationships within this class of compounds are complex, with small structural modifications leading to significant changes in their pharmacological profiles. While this guide provides a comparative overview, further research, including functional assays and in vivo studies, is necessary to fully elucidate the efficacy and therapeutic potential of these compounds. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 5. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Binding with In Vivo Effects of 4-Methoxy PCE HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro binding profile and in vivo effects of 4-Methoxy PCE HCl (also known as 4-MeO-PCP), a dissociative anesthetic of the arylcyclohexylamine class. By juxtaposing its receptor affinities with its behavioral effects, this document aims to elucidate the pharmacological underpinnings of its activity and offer a comparative perspective with related compounds such as phencyclidine (PCP) and ketamine.
In Vitro Receptor Binding Profile
4-Methoxy PCE HCl exhibits a distinct binding profile, with affinities for several key receptors implicated in its psychoactive effects. The primary mechanism of action for arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Additionally, these compounds often interact with sigma receptors and monoamine transporters.
| Compound | NMDA Receptor (Ki, nM) | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |
| 4-Methoxy PCE HCl | 404[1] | 296[1] | 143[1] | 844[1] | 713[1] |
| Phencyclidine (PCP) | 58.9 | 2.9 | 16.5 | 223 | 2110 |
| Ketamine | 650 | 1340 | - | 4900 | - |
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM). Lower Ki values indicate higher binding affinity.
In Vivo Behavioral Effects
The in vitro binding profile of 4-Methoxy PCE HCl translates into a specific set of behavioral effects in animal models, primarily characterized by alterations in locomotor activity and dissociative-like subjective effects, as measured by drug discrimination paradigms.
Locomotor Activity
In mice, 4-Methoxy PCE HCl induces a dose-dependent increase in locomotor activity. This effect is a hallmark of many NMDA receptor antagonists and is thought to be related to their psychostimulant properties.
| Compound | Animal Model | ED₅₀ (mg/kg) for Locomotor Activity |
| 4-Methoxy PCE HCl | Mice | 1.8[2] |
| Phencyclidine (PCP) | Mice | 1.0 - 3.0 |
| Ketamine | Mice | 10 - 30 |
Table 2: Comparative In Vivo Potency in Locomotor Activity Assays. ED₅₀ represents the dose required to produce 50% of the maximal effect.
Drug Discrimination
Drug discrimination studies in rats are utilized to assess the subjective effects of a compound. In rats trained to discriminate PCP from saline, 4-Methoxy PCE HCl fully substitutes for the PCP cue, indicating that it produces similar interoceptive effects.
| Compound | Training Drug | Animal Model | ED₅₀ (mg/kg) for Drug Discrimination |
| 4-Methoxy PCE HCl | PCP | Rats | 1.8[2] |
| Phencyclidine (PCP) | PCP | Rats | 1.0 - 2.0 |
| Ketamine | PCP | Rats | 5.0 - 10.0 |
Table 3: Comparative In Vivo Potency in Drug Discrimination Assays. ED₅₀ represents the dose required to produce 50% drug-appropriate responding.
Correlation Between In Vitro Binding and In Vivo Effects
The data presented suggest a correlation between the in vitro binding affinities of 4-Methoxy PCE HCl and its in vivo potency. Its affinity for the NMDA receptor, while lower than that of PCP, is higher than that of ketamine, which generally aligns with its relative potency in locomotor and drug discrimination assays. The compound's significant affinity for sigma receptors may also contribute to its unique pharmacological profile, potentially modulating the dissociative and psychostimulant effects mediated by NMDA receptor antagonism.
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., NMDA, sigma-1, sigma-2).
-
Radioligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site).
-
Test compound (4-Methoxy PCE HCl) at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the test compound are added to the wells of a 96-well plate.
-
The cell membrane preparation is then added to each well to initiate the binding reaction.
-
The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation fluid is added to each filter, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assay
Objective: To assess the effect of a test compound on spontaneous motor activity in rodents.
Materials:
-
Test animals (e.g., male Swiss-Webster mice).
-
Test compound (4-Methoxy PCE HCl) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Animals are habituated to the testing room and handling for a period before the experiment.
-
On the test day, animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Immediately after injection, each animal is placed individually into an open-field activity chamber.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
Data is analyzed to determine the dose-response relationship for the locomotor effects of the compound.
-
The ED₅₀ value is calculated as the dose that produces 50% of the maximum observed effect.
In Vivo Drug Discrimination Assay
Objective: To evaluate the subjective effects of a test compound by determining if it substitutes for a known training drug.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats).
-
Training drug (e.g., PCP).
-
Test compound (4-Methoxy PCE HCl).
-
Vehicle control.
-
Standard two-lever operant conditioning chambers.
-
Reinforcer (e.g., food pellets).
Procedure:
-
Animals are trained to press one of two levers to receive a food reward.
-
A discrimination training procedure is initiated where the administration of the training drug (e.g., PCP) is associated with reinforcement for pressing one lever (the "drug" lever), and the administration of the vehicle is associated with reinforcement for pressing the other lever (the "vehicle" lever).
-
Training continues until the animals reliably press the correct lever based on the administered substance.
-
During testing sessions, various doses of the test compound are administered, and the percentage of responses on the drug-appropriate lever is measured.
-
Full substitution is considered to have occurred if the test compound produces a high percentage (typically ≥80%) of responses on the drug lever.
-
The ED₅₀ value is calculated as the dose of the test compound that produces 50% drug-appropriate responding.
Visualizations
Caption: Proposed signaling pathway of 4-Methoxy PCE HCl.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
